3-Ethyl-2,5-dimethylpyrazine-d5
Description
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Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
141.22 g/mol |
IUPAC Name |
2,5-dimethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3/i1D3,4D2 |
InChI Key |
WHMWOHBXYIZFPF-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=NC(=CN=C1C)C |
Canonical SMILES |
CCC1=NC(=CN=C1C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethyl-2,5-dimethylpyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,5-dimethylpyrazine-d5 is the deuterated form of 3-ethyl-2,5-dimethylpyrazine (B149181), a naturally occurring alkylpyrazine found in a variety of thermally processed foods where it contributes to the characteristic nutty, roasted, and cocoa-like aromas.[1] Beyond its role as a significant flavor compound, 3-ethyl-2,5-dimethylpyrazine is also involved in chemical communication, acting as a trail pheromone component in certain ant species.[2] The incorporation of deuterium (B1214612) (d5) into the ethyl group creates a stable, isotopically labeled internal standard, invaluable for quantitative studies using mass spectrometry-based methods, such as stable isotope dilution analysis (SIDA).[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, with a focus on its application in research and development.
Chemical and Physical Properties
Table 1: General Chemical Properties of 3-Ethyl-2,5-dimethylpyrazine
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [NIST] |
| Molecular Weight | 136.19 g/mol | [NIST] |
| CAS Number | 13360-65-1 | [NIST] |
| IUPAC Name | 3-Ethyl-2,5-dimethylpyrazine | [NIST] |
| Synonyms | 2,5-Dimethyl-3-ethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine | [NIST] |
Table 2: Physical Properties of 3-Ethyl-2,5-dimethylpyrazine
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [Thermo Fisher Scientific] |
| Boiling Point | 180-181 °C | [ChemicalBook] |
| Density | 0.965 g/mL at 25 °C | [ChemicalBook] |
| Refractive Index | 1.5015 at 20 °C | [ChemicalBook] |
| Flash Point | 66 °C (150.8 °F) | [Thermo Fisher Scientific] |
| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate (B1210297) | [ChemBK] |
Experimental Protocols
Chemical Synthesis of 3-Ethyl-2,5-dimethylpyrazine
A common method for the synthesis of 3-ethyl-2,5-dimethylpyrazine is the Minisci-type reaction, which involves the ethylation of 2,5-dimethylpyrazine (B89654).[5]
Materials:
-
2,5-Dimethylpyrazine
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
n-Propionaldehyde
-
Ethyl acetate
-
Petroleum ether
-
Sodium hydroxide (B78521) (NaOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2,5-dimethylpyrazine and ferrous sulfate heptahydrate in water and cool in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining a low temperature.
-
Add hydrogen peroxide dropwise, continuing to cool the reaction.
-
Add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.
-
Add the remaining n-propionaldehyde portion-wise over several hours. The reaction is typically monitored by thin-layer chromatography and runs for approximately 5-6 hours.
-
After completion, cool the reaction mixture and extract with ethyl acetate.
-
Adjust the pH of the aqueous phase to approximately 8 with a sodium hydroxide solution.
-
Perform further extractions with ethyl acetate.
-
Combine the organic phases, dry, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure 3-ethyl-2,5-dimethylpyrazine.[5][6]
Chemoenzymatic Synthesis from L-Threonine
A chemoenzymatic route for the synthesis of 3-ethyl-2,5-dimethylpyrazine has been developed, offering a more sustainable approach.[7][8] This method utilizes the enzymes L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL).
Reaction Overview:
-
L-threonine is oxidized by TDH to produce 2-amino-3-ketobutyrate.
-
2-amino-3-ketobutyrate can then follow two pathways:
-
Spontaneous decarboxylation to form aminoacetone.
-
Cleavage by KBL to yield glycine (B1666218) and acetyl-CoA (at high CoA concentrations) or conversion to acetaldehyde (B116499) (at low CoA concentrations).
-
-
Two molecules of aminoacetone and one molecule of acetaldehyde condense to form 3-ethyl-2,5-dimethylpyrazine.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard technique for the analysis of volatile compounds like alkylpyrazines.[9][10]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-1, ZB-5MS, DB-624, or ZB-WAXplus).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase to 230-250°C at a rate of 3-5°C/min.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: For complex matrices like food samples, a sample preparation step such as solid-phase microextraction (SPME) or solvent extraction is typically required to isolate and concentrate the pyrazines before GC-MS analysis. For quantitative analysis using this compound, a known amount of the deuterated standard is added to the sample before extraction.
Signaling Pathways and Logical Relationships
Biosynthesis of 3-Ethyl-2,5-dimethylpyrazine from L-Threonine
The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine involves a series of enzymatic and spontaneous reactions. The following diagram illustrates this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physical and Chemical Characteristics of 3-Ethyl-2,5-dimethylpyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Ethyl-2,5-dimethylpyrazine-d5. This deuterated stable isotope-labeled compound is primarily utilized as an internal standard in analytical applications, particularly in mass spectrometry-based methods for the quantification of its non-deuterated analogue. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, facilitating its use in isotope dilution assays.
Chemical Identity and Properties
This compound is a deuterated form of 3-Ethyl-2,5-dimethylpyrazine, a naturally occurring volatile compound found in some foods.[1] The deuterium labeling is typically on the ethyl group.
| Property | Value | Source |
| Chemical Name | 3-(ethyl-d5)-2,5-dimethylpyrazine | N/A |
| Synonyms | This compound | [2] |
| Molecular Formula | C₈H₇D₅N₂ | N/A |
| Molecular Weight | 141.23 g/mol | N/A |
| CAS Number | Not available | N/A |
Physical Characteristics
Note: The following data pertains to the non-deuterated (h5) form of the compound and should be considered as a close approximation for the d5 variant.
| Property | Value | Source |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 180-181 °C (at 760 mmHg) | [3] |
| Density | 0.965 g/mL (at 25 °C) | [3] |
| Refractive Index (n²⁰/D) | 1.5015 | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate |
Handling and Storage
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at room temperature for continental US, but may vary elsewhere.[2] For long-term storage, it is advisable to store under inert gas.
Safety: The non-deuterated form is harmful if swallowed and is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.
Experimental Protocols
The characterization and quantification of this compound and its non-deuterated counterpart typically involve chromatographic and mass spectrometric techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
This is a primary method for the analysis of volatile compounds like pyrazines.
-
Objective: To confirm the identity and determine the purity of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Methodology:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
-
Expected Results: The chromatogram should show a single major peak corresponding to the deuterated compound. The mass spectrum will show a molecular ion peak (M+) at m/z 141 and a fragmentation pattern that can be compared to the non-deuterated standard (M+ at m/z 136).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is used to confirm the structure and the position of the deuterium labels.
-
Objective: To verify the molecular structure and confirm the location of the deuterium atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
¹H NMR: The proton spectrum will show signals corresponding to the protons on the pyrazine (B50134) ring and the methyl groups. The signal for the ethyl group will be significantly reduced or absent, confirming deuteration at this position.
-
²H NMR (Deuterium NMR): A deuterium spectrum will show a signal corresponding to the deuterated ethyl group, confirming the presence and location of the deuterium.
-
¹³C NMR: The carbon spectrum will show signals for all eight carbon atoms. The signals for the carbons in the deuterated ethyl group may show coupling to deuterium.
-
Diagrams
Caption: Characterization workflow for this compound.
References
A Technical Guide to the Isotopic Purity and Enrichment of 3-Ethyl-2,5-dimethylpyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of 3-Ethyl-2,5-dimethylpyrazine-d5. This deuterated analog of a common flavor and aroma compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthesis, purification, and analytical methodologies used to characterize this stable isotope-labeled compound.
Introduction to this compound
This compound is a stable isotope-labeled version of 3-Ethyl-2,5-dimethylpyrazine, where five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms. This isotopic substitution provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. The efficacy and reliability of this compound in research settings are critically dependent on its isotopic purity and enrichment.
Isotopic Purity refers to the percentage of the material that consists of the desired deuterated molecule, in this case, this compound.[1]
Isotopic Enrichment quantifies the percentage of deuterium at the specified labeled positions within the molecule. For a compound to be effective, high levels of both isotopic purity and enrichment are essential to ensure accurate and reproducible experimental outcomes.[1]
Quantitative Data on Isotopic Purity and Enrichment
While a specific certificate of analysis for a single batch of this compound is not publicly available, the following tables represent typical specifications for commercially available deuterated compounds of similar complexity, based on common analytical techniques.[2][3][4][5]
Table 1: Typical Isotopic Purity and Enrichment Specifications for this compound
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥98% | Gas Chromatography (GC) |
| Isotopic Purity (d5) | ≥99% | Mass Spectrometry (MS) |
| Isotopic Enrichment | ≥99 atom % D | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
Table 2: Representative Isotopic Distribution Data for this compound
| Isotopologue | Relative Abundance (%) |
| d5 | >99 |
| d4 | <1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 (unlabeled) | <0.1 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic addition of a deuterated Grignard reagent to a chloropyrazine derivative.[6] This method allows for the specific introduction of the deuterated ethyl group.
Materials:
-
2-Chloro-3,6-dimethylpyrazine
-
Magnesium turnings
-
Ethyl-d5 bromide (bromoethane-d5)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl-d5 bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the ethyl-d5-magnesium bromide Grignard reagent.
-
Coupling Reaction: Cool the Grignard reagent to 0°C. Slowly add a solution of 2-chloro-3,6-dimethylpyrazine in anhydrous diethyl ether to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product can be purified using column chromatography or distillation.[7][8]
Column Chromatography Protocol:
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent and load it onto the column.
-
Elution: Elute the compound using a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Determination of Isotopic Purity and Enrichment by Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic purity and distribution of isotopologues.[3][9][10]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a gas or liquid chromatograph for sample introduction.
-
Data Acquisition: Acquire the full scan mass spectrum of the analyte. The high resolution will allow for the separation of the different isotopologues (d0 to d5).
-
Data Analysis:
-
Integrate the ion chromatograms for each isotopologue.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is the percentage of the d5 isotopologue relative to the sum of all isotopologues.
-
Correct for the natural isotopic abundance of carbon-13 and nitrogen-15 (B135050) to accurately determine the deuterium enrichment.
-
Determination of Isotopic Enrichment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment.[11][12]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., chloroform-d) containing a known internal standard.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration.
-
²H NMR Acquisition: Acquire a ²H (deuterium) NMR spectrum. The presence of a signal at the chemical shift corresponding to the ethyl group confirms the location of the deuterium labels.
-
Data Analysis: The isotopic enrichment can be calculated by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of a non-deuterated portion of the molecule (e.g., the methyl protons).
Visualizations
Caption: Workflow for the determination of isotopic purity and enrichment.
Caption: Conceptual diagram of isotopic enrichment.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. thermofisher.com [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 10. almacgroup.com [almacgroup.com]
- 11. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Natural Occurrence of 3-Ethyl-2,5-dimethylpyrazine in Food
Abstract: This document provides a comprehensive technical overview of 3-Ethyl-2,5-dimethylpyrazine (CAS No. 13360-65-1), a significant alkylpyrazine contributing to the desirable roasted, nutty, and cocoa-like aromas in a variety of thermally processed foods.[1] Its formation is primarily attributed to the Maillard reaction, a critical process in food science for flavor development.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering quantitative data on its natural occurrence, detailed analytical methodologies, and visual representations of its formation pathway and experimental workflows. The presence and concentration of this compound are often indicative of processing conditions and can be a key marker for the quality of products such as coffee and cocoa.[1]
Introduction
Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are fundamental to the flavor profile of many cooked, roasted, and fermented foods.[2] Among these, 3-Ethyl-2,5-dimethylpyrazine has garnered significant interest due to its potent sensory characteristics, often described as roasted, cocoa, nutty, and potato-like.[1] It is a key aroma component in beverages like coffee and cocoa and has also been identified in products such as cooked beef, peanuts, and some cheeses.[1]
The primary formation route for this compound in food is the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars at elevated temperatures.[1] The specific precursors and reaction conditions, such as temperature, time, and pH, significantly influence the types and quantities of pyrazines formed.[1][3]
Natural Occurrence and Quantitative Data
3-Ethyl-2,5-dimethylpyrazine has been identified and quantified in a range of food products. Its concentration is highly dependent on the food matrix and the thermal processing it has undergone. The following table summarizes the quantitative data reported in the literature.
| Food Matrix | Concentration (mg/kg) | Reference |
| Cocoa | up to 2.8 | [4] |
| Coffee | up to 2.2 | [4] |
| Beer | up to 0.02 | [4] |
| Beef (Cooked) | up to 0.013 | [4] |
Note: Some literature may refer to isomers such as 2-Ethyl-3,5-dimethylpyrazine when discussing pyrazines in food. The data presented here is specific to 3-Ethyl-2,5-dimethylpyrazine (also named 2,5-dimethyl-3-ethylpyrazine).
Formation Pathway: The Maillard Reaction
The synthesis of 3-Ethyl-2,5-dimethylpyrazine in food is a direct consequence of the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a reducing sugar with an amino acid. The subsequent cascade of reactions, including Amadori rearrangement, Strecker degradation, and condensation of intermediate α-aminocarbonyl compounds, leads to the formation of a dihydropyrazine, which is then oxidized to produce the stable aromatic pyrazine (B50134) ring.
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
Experimental Protocols for Analysis
The gold standard for the identification and quantification of volatile and semi-volatile compounds like 3-Ethyl-2,5-dimethylpyrazine in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS).[2] Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for sample preparation.[2][5]
Protocol: Analysis by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the extraction and analysis of pyrazines from solid or liquid food matrices.[2][5]
1. Sample Preparation:
-
Homogenization: Solid food samples (e.g., roasted coffee beans, cocoa powder, baked goods) should be cryogenically ground to a fine, homogeneous powder to ensure representative sampling.[5][6] Liquid samples (e.g., beer) can be used directly.
-
Aliquoting: Weigh a precise amount of the homogenized sample (typically 1-5 g) into a headspace vial (e.g., 20 mL).[2][5]
-
Internal Standard: Add a known amount of an appropriate internal standard, such as a deuterated pyrazine analog, to the sample for accurate quantification.[2][5]
-
Matrix Modification (Optional): For some matrices like coffee, adding a saturated NaCl solution can enhance the release of volatile compounds by increasing the ionic strength of the aqueous phase.[2]
2. HS-SPME Procedure:
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes). This allows the volatile pyrazines to partition into the headspace above the sample.[2][5]
-
Extraction: Expose an SPME fiber to the vial's headspace for a specific duration (e.g., 20-60 minutes). A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for adsorbing a broad range of volatile compounds, including pyrazines.[5][7]
3. GC-MS Analysis:
-
Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., at 250°C for 2-5 minutes) for thermal desorption of the analytes onto the GC column.[5]
-
Gas Chromatography (GC) Conditions:
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separation.
-
Temperature Program: An initial low temperature is held, then ramped up to a final high temperature to elute compounds based on their boiling points and chemical properties.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[5]
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is commonly used.[5]
-
Acquisition Mode: Full scan mode is used for the identification of unknown compounds, while Selected Ion Monitoring (SIM) mode is used for targeted quantification of specific pyrazines to enhance sensitivity.[5]
-
4. Data Analysis:
-
Identification: Identify 3-Ethyl-2,5-dimethylpyrazine by comparing its mass spectrum and retention time with those of an authentic chemical standard or by matching against established mass spectral libraries (e.g., NIST, Wiley).[2][5]
-
Quantification: Calculate the concentration of the analyte based on the peak area ratio relative to the internal standard, using a calibration curve generated with known concentrations of the standard.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HS-SPME-GC-MS analytical method described above.
Caption: Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.
References
- 1. 3-Ethyl-2,5-dimethylpyrazine | 13360-65-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,6-cocoa pyrazine, 13360-65-1 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.hcmuaf.edu.vn [www2.hcmuaf.edu.vn]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Maillard Reaction Pathway for 3-Ethyl-2,5-dimethylpyrazine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Maillard reaction pathway leading to the formation of 3-Ethyl-2,5-dimethylpyrazine (B149181), a significant flavor compound found in many thermally processed foods. This document details the precursor molecules, key mechanistic steps, influencing factors, and experimental protocols for the synthesis and analysis of this pyrazine (B50134) derivative.
Introduction
3-Ethyl-2,5-dimethylpyrazine is a volatile heterocyclic aromatic compound that contributes to the desirable roasted, nutty, and cocoa-like aromas in a variety of foods, including coffee, baked goods, and roasted meats. Its formation is primarily a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. Understanding and controlling the formation of this potent aroma compound is of significant interest in the food and flavor industries, as well as in fields where the Maillard reaction is relevant, such as drug development, due to the potential formation of advanced glycation end-products (AGEs).
The Maillard Reaction Pathway to 3-Ethyl-2,5-dimethylpyrazine
The formation of 3-Ethyl-2,5-dimethylpyrazine through the Maillard reaction is a multi-step process involving the interaction of specific precursors and the generation of key reactive intermediates.
Precursor Molecules
The primary precursors for the formation of 3-Ethyl-2,5-dimethylpyrazine are:
-
Amino Acids: L-threonine and L-alanine are considered the most significant amino acid precursors.[1] They provide the necessary nitrogen atoms for the pyrazine ring and carbon atoms for the methyl and ethyl substituents.
-
Reducing Sugars: Monosaccharides such as glucose and fructose (B13574) are common reducing sugars that participate in the initial stages of the Maillard reaction.[2]
Mechanistic Steps
The formation of 3-Ethyl-2,5-dimethylpyrazine can be broadly divided into the following key stages:
Step 1: Formation of α-Aminoketones and Strecker Aldehydes
The initial step involves the Strecker degradation of amino acids. This reaction between an amino acid and an α-dicarbonyl compound (formed from sugar degradation) produces an α-aminoketone and a Strecker aldehyde.
-
From L-Threonine: L-threonine can be converted to aminoacetone, an important α-aminoketone intermediate.[3]
-
From L-Alanine: The Strecker degradation of alanine (B10760859) yields acetaldehyde, the Strecker aldehyde that provides the ethyl group to the pyrazine ring.[2]
Step 2: Formation of the Dihydropyrazine (B8608421) Intermediate
Two molecules of an α-aminoketone, such as aminoacetone, undergo self-condensation to form a dihydropyrazine intermediate, specifically 2,5-dimethyl-3,6-dihydropyrazine.[3]
Step 3: Oxidation and Alkylation
The unstable dihydropyrazine intermediate can follow two main pathways:
-
Oxidation: The dihydropyrazine can be oxidized to form the stable aromatic 2,5-dimethylpyrazine (B89654).
-
Alkylation followed by Oxidation: The dihydropyrazine intermediate can react with a Strecker aldehyde, such as acetaldehyde, in an aldol-type condensation. This is a crucial step for the formation of the ethyl substituent. The subsequent dehydration and oxidation of this adduct lead to the final product, 3-Ethyl-2,5-dimethylpyrazine.[3]
The following diagram illustrates the proposed Maillard reaction pathway for the formation of 3-Ethyl-2,5-dimethylpyrazine.
Quantitative Data on Formation
The yield of 3-Ethyl-2,5-dimethylpyrazine is influenced by various factors, including the type of precursors, temperature, pH, and reaction time. The following tables summarize available quantitative data from different model systems.
| Precursors | Reaction Conditions | Yield of 3-Ethyl-2,5-dimethylpyrazine | Reference |
| 2,5-Dimethylpyrazine, Propionaldehyde, FeSO₄·7H₂O, H₂O₂, H₂SO₄ | 50-60°C, 6 hours | 90.88% | [4] |
| L-Threonine, Acetaldehyde (Chemoenzymatic) | 30°C | 16.2% | [3] |
| L-Threonine (Enzymatic) | Not specified | 20.2% | [3] |
| Glucose, Lysine-Alanine mixture | 155°C, 20 minutes | 3.5-fold increase compared to single amino acids | [5] |
| Parameter | Condition | Effect on Pyrazine Formation | Reference |
| Temperature | Increasing temperature generally increases the rate of Maillard reactions and pyrazine formation, up to an optimal point. | A study on a chemoenzymatic reaction showed the highest yield of 3-ethyl-2,5-dimethylpyrazine at 30°C, with yields decreasing at higher temperatures. | [3] |
| pH | The Maillard reaction is generally favored under neutral to slightly alkaline conditions. | The conversion of aminoacetone to 2,5-dimethylpyrazine (a precursor to the target molecule) is a pH-dependent non-enzymatic reaction. | [6] |
| Reaction Time | Longer reaction times generally lead to higher yields of Maillard products, until reactants are consumed or degradation of products occurs. | In a synthesis from 2,5-dimethylpyrazine, the reaction was stopped after approximately 6 hours. | [4] |
Experimental Protocols
This section provides detailed methodologies for the laboratory-scale synthesis and analysis of 3-Ethyl-2,5-dimethylpyrazine.
Laboratory Synthesis via Maillard Reaction
This protocol describes a general method for synthesizing 3-Ethyl-2,5-dimethylpyrazine in a model system.
Materials:
-
L-Alanine
-
Glucose
-
Phosphate (B84403) buffer (pH 7.4)
-
Reaction vessel (e.g., sealed pressure-resistant glass tube)
-
Heating apparatus (e.g., oven, heating block)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reactant Preparation: Prepare aqueous solutions of L-alanine and glucose in the phosphate buffer. A typical molar ratio is 1:1.
-
Reaction Setup: Combine the L-alanine and glucose solutions in the reaction vessel.
-
Heating: Seal the vessel and heat at a controlled temperature, typically between 120°C and 180°C, for a specific duration (e.g., 20 minutes to several hours).
-
Cooling: After the designated reaction time, rapidly cool the vessel in an ice bath to quench the reaction.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the volatile compounds with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator at a low temperature to avoid loss of volatile compounds.
-
Analysis: Analyze the resulting extract using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Protocol
This protocol outlines a general method for the quantification of 3-Ethyl-2,5-dimethylpyrazine in a reaction mixture or food matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Split/splitless injector.
-
Software for data acquisition and analysis.
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for 3-Ethyl-2,5-dimethylpyrazine are m/z 136 (molecular ion), 121, and 108.
Quantification:
-
Prepare a calibration curve using standard solutions of 3-Ethyl-2,5-dimethylpyrazine of known concentrations.
-
An internal standard (e.g., a deuterated analog or a pyrazine with a similar structure and different retention time) should be used for accurate quantification.
-
The concentration of 3-Ethyl-2,5-dimethylpyrazine in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
The following diagram illustrates a general experimental workflow for the synthesis and analysis of 3-Ethyl-2,5-dimethylpyrazine.
Conclusion
The formation of 3-Ethyl-2,5-dimethylpyrazine via the Maillard reaction is a complex yet crucial process in determining the flavor profile of many thermally processed foods. This guide has detailed the key precursors, mechanistic pathways, and influencing factors involved in its synthesis. The provided experimental protocols offer a foundation for researchers to further investigate and control the formation of this important aroma compound. A thorough understanding of these principles is essential for professionals in the food, flavor, and pharmaceutical industries to optimize product quality and ensure safety.
References
- 1. mdpi.com [mdpi.com]
- 2. datapdf.com [datapdf.com]
- 3. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Ethyl-2,5-dimethylpyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of the deuterated aromatic compound 3-Ethyl-2,5-dimethylpyrazine-d5. This information is critical for researchers in fields such as flavor chemistry, metabolomics, and pharmaceutical development who utilize stable isotope-labeled internal standards for quantitative analysis via gas chromatography-mass spectrometry (GC-MS).
Introduction to 3-Ethyl-2,5-dimethylpyrazine and its Deuterated Analog
3-Ethyl-2,5-dimethylpyrazine is a naturally occurring volatile organic compound found in a variety of roasted and fermented foods, contributing to their characteristic nutty, cocoa, and roasted aromas. Due to its potent sensory properties, it is also used as a flavoring agent.
In analytical chemistry, deuterated standards such as this compound are invaluable for stable isotope dilution assays. The five deuterium (B1214612) atoms on the ethyl group provide a distinct mass shift, allowing it to be easily distinguished from its non-deuterated counterpart in a sample matrix. This ensures high accuracy and precision in quantification by correcting for sample loss during preparation and variations in instrument response.
Mass Spectrometry of 3-Ethyl-2,5-dimethylpyrazine (Non-deuterated)
Understanding the fragmentation of the non-deuterated (d0) compound is essential for interpreting the mass spectrum of its deuterated (d5) analog. The electron ionization (EI) mass spectrum of 3-Ethyl-2,5-dimethylpyrazine is characterized by a prominent molecular ion and a key fragment resulting from benzylic cleavage.
Table 1: Key Mass Fragments of 3-Ethyl-2,5-dimethylpyrazine (d0)
| m/z | Ion | Fragmentation Pathway | Relative Abundance |
| 136 | [M]•+ | Molecular Ion | High |
| 121 | [M-CH₃]⁺ | Benzylic cleavage (loss of a methyl radical from the ethyl group) | High |
| 108 | [M-C₂H₄]•+ | McLafferty rearrangement (loss of ethene) | Moderate |
| 94 | [M-C₃H₆]•+ | Rearrangement and loss of propene | Low |
| 42 | [C₂H₂N]⁺ | Ring fragmentation | Moderate |
Predicted Mass Spectrometry Fragmentation of this compound
The deuteration of the ethyl group in this compound leads to predictable shifts in the mass-to-charge ratios of the molecular ion and its fragments. The molecular weight of the d5 analog is 141 g/mol .
Table 2: Predicted Key Mass Fragments of this compound
| m/z | Ion | Fragmentation Pathway | Relative Abundance |
| 141 | [M]•+ | Molecular Ion | High |
| 123 | [M-CD₂H]⁺ | Benzylic cleavage (loss of a deuterated methyl radical) | High |
| 111 | [M-C₂D₂H₂]•+ | McLafferty rearrangement (loss of deuterated ethene) | Moderate |
| 96 | [M-C₃D₂H₄]•+ | Rearrangement and loss of deuterated propene | Low |
| 42 | [C₂H₂N]⁺ | Ring fragmentation (no deuterium) | Moderate |
The primary fragmentation pathway for both the deuterated and non-deuterated compounds is the benzylic cleavage, resulting in the loss of a methyl radical from the ethyl group. In the d5 analog, this corresponds to the loss of a CD₂H radical, leading to the fragment at m/z 123.
Caption: Primary fragmentation pathways of this compound.
Experimental Protocols
The following provides a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Introduction: Place 1-5 g of the solid or liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of this compound solution (in a suitable solvent like methanol (B129727) or dichloromethane) to the vial.
-
Matrix Modification: For aqueous samples, add 1-2 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
-
Equilibration: Seal the vial and incubate at 60°C for 30 minutes with agitation to allow for the equilibration of analytes between the sample and the headspace.
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.
-
SIM Ions (d0): m/z 136, 121
-
SIM Ions (d5): m/z 141, 123
-
-
Data Presentation and Interpretation
Quantitative data should be organized to clearly present the concentrations of the target analyte.
Table 3: Example Quantitative Data Summary
| Sample ID | Analyte Concentration (ng/g) | d5-Internal Standard Area | Analyte/IS Area Ratio |
| Control 1 | 10.5 | 5.2 x 10⁶ | 0.020 |
| Sample A | 25.2 | 5.1 x 10⁶ | 0.049 |
| Sample B | 18.7 | 5.3 x 10⁶ | 0.035 |
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion
The predictable fragmentation pattern of this compound, primarily characterized by a molecular ion at m/z 141 and a major fragment at m/z 123, makes it an excellent internal standard for quantitative GC-MS analysis. The detailed experimental protocols provided herein offer a robust starting point for researchers to develop and validate their own analytical methods. The use of such deuterated standards is paramount for achieving the high levels of accuracy and reliability required in scientific research and drug development.
Technical Guide: Certificate of Analysis for 3-Ethyl-2,5-dimethylpyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 3-Ethyl-2,5-dimethylpyrazine-d5. This deuterated analog of a common flavor and aroma compound is primarily used as an internal standard in quantitative analytical studies, such as pharmacokinetic and metabolic profiling. Understanding the purity, identity, and stability of this compound is critical for ensuring the accuracy and reliability of experimental results.
Compound Information
| Parameter | Specification |
| Compound Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₈H₇D₅N₂ |
| Molecular Weight | 141.23 g/mol |
| Structure | |
| Appearance | Colorless to light yellow liquid |
| Storage | Store at 2-8°C, protected from light |
Analytical Data
The following tables summarize the quantitative data typically found on a CoA for this compound.
Table 2.1: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Chemical Purity | GC-MS | ≥ 98.0% | 99.5% |
| Isotopic Purity (d5) | GC-MS | ≥ 99 atom % D | 99.6 atom % D |
| d0 Impurity | GC-MS | ≤ 0.5% | 0.1% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |
| Residual Solvents | Headspace GC | Complies with USP <467> | Compliant |
Table 2.2: Identity Confirmation
| Test | Method | Specification | Result |
| ¹H NMR | 300 MHz, CDCl₃ | Conforms to structure | Conforms |
| Mass Spectrum | GC-MS (EI) | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, split ratio 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Data Analysis: Chemical purity is determined by the area percentage of the main peak. Isotopic purity is calculated from the relative abundances of the deuterated and non-deuterated molecular ions.
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C20 Coulometric Karl Fischer Titrator.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: A known weight of the sample is accurately dissolved in a suitable anhydrous solvent.
-
Procedure: The prepared sample is injected into the titration cell. The instrument automatically titrates the water present and calculates the water content as a percentage of the sample weight.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 300 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired and processed. The chemical shifts, multiplicities, and integrations of the observed signals are compared with the expected pattern for this compound to confirm its identity.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Experimental workflow for GC-MS analysis.
Biosynthesis of Alkylpyrazines in Microbial Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylpyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the flavor and aroma of a wide variety of foods and beverages. Beyond their sensory properties, certain alkylpyrazines have garnered interest in the pharmaceutical industry for their potential biological activities. Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for the production of these valuable compounds. This technical guide provides a comprehensive overview of the core principles of alkylpyrazine biosynthesis in microbial systems, with a focus on the underlying metabolic pathways, key enzymes, and regulatory mechanisms. This document also furnishes detailed experimental protocols for the study and quantification of these compounds, alongside a compilation of quantitative production data from various microbial platforms.
Core Biosynthetic Pathways
The microbial production of alkylpyrazines primarily revolves around the metabolism of amino acids and sugars, leading to the formation of key precursor molecules that spontaneously or enzymatically condense to form the pyrazine (B50134) ring. The most well-characterized pathways are found in bacteria, particularly in the genus Bacillus.
2,5-Dimethylpyrazine (2,5-DMP) Biosynthesis
The biosynthesis of 2,5-DMP predominantly utilizes L-threonine as the primary precursor. The pathway involves an initial enzymatic conversion followed by a series of non-enzymatic reactions.[1]
-
Enzymatic Conversion of L-Threonine: The key enzyme in this pathway is L-threonine 3-dehydrogenase (TDH) , which oxidizes L-threonine to L-2-amino-acetoacetate.[1]
-
Formation of Aminoacetone: L-2-amino-acetoacetate is an unstable intermediate that spontaneously decarboxylates to form aminoacetone.[1]
-
Condensation and Aromatization: Two molecules of aminoacetone undergo a spontaneous, pH-dependent condensation to form 3,6-dihydro-2,5-dimethylpyrazine, which is then oxidized to the aromatic 2,5-DMP.[1]
A competing pathway for L-2-amino-acetoacetate involves the enzyme 2-amino-3-ketobutyrate coenzyme A ligase (KBL) , which cleaves the intermediate into glycine (B1666218) and acetyl-CoA. Inactivation of the gene encoding KBL has been shown to significantly enhance the production of 2,5-DMP by redirecting the metabolic flux towards aminoacetone formation.[1]
References
Methodological & Application
The Gold Standard for Flavor and Aroma Analysis: 3-Ethyl-2,5-dimethylpyrazine-d5 as an Internal Standard in GC-MS
Application Note
Introduction
The accurate quantification of volatile and semi-volatile compounds, such as pyrazines, is paramount in the food, beverage, and flavor industries. Pyrazines are a critical class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the desirable roasted, nutty, and cocoa-like aromas in products like coffee, cocoa, and baked goods. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for their analysis. However, matrix effects and variations during sample preparation and injection can impede accurate quantification. The use of a stable isotope-labeled internal standard, such as 3-Ethyl-2,5-dimethylpyrazine-d5, offers a robust solution to these challenges, ensuring the highest level of accuracy and precision through a technique known as Stable Isotope Dilution Analysis (SIDA).
Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1] The labeled compound is chemically identical to the native analyte and thus behaves similarly during extraction, concentration, and chromatographic separation.[1] However, it is distinguishable by the mass spectrometer due to its higher mass. By measuring the ratio of the native analyte to the isotopically labeled internal standard, any losses during sample workup or inconsistencies in instrument response are corrected for, leading to highly reliable quantitative results.[1] Deuterated pyrazines, like this compound, are considered the "gold standard" for this purpose.
Application: Quantification of Pyrazines in Roasted Coffee and Cocoa
The characteristic aroma of roasted coffee and cocoa is largely defined by the presence and concentration of various alkylpyrazines formed during the Maillard reaction.[1][2] Accurate measurement of these compounds is crucial for quality control and product development. The use of this compound as an internal standard allows for the precise quantification of its non-labeled counterpart and other similar pyrazines in these complex matrices.
Experimental Workflow and Protocols
A typical workflow for the analysis of pyrazines in food matrices using this compound as an internal standard is depicted below.
Caption: A typical experimental workflow for the analysis of pyrazine derivatives in food samples.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Coffee and Cocoa
This protocol is suitable for the extraction and quantification of volatile pyrazines from solid food matrices.[3]
1. Sample Preparation and Extraction:
-
Weigh 1-3 g of the homogenized sample (e.g., ground coffee, cocoa powder) into a 20 mL headspace vial.
-
Add a precise volume of a standard solution of this compound in a suitable solvent (e.g., methanol) to achieve a final concentration relevant to the expected analyte concentration.
-
Seal the vial immediately.
-
Place the vial in a heating block or water bath and equilibrate the sample at 60-80°C for 15-30 minutes to allow the volatile pyrazines to partition into the headspace.
-
Expose a Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the analytes.
2. GC-MS Analysis:
-
Injector: Thermally desorb the analytes from the SPME fiber in the GC injector port at 250-270°C for 2-5 minutes in splitless mode.
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the target pyrazines and the internal standard. For 3-Ethyl-2,5-dimethylpyrazine, the quantification ion is typically m/z 136, and for its d5-labeled internal standard, it would be m/z 141.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas of the quantification ions for the native pyrazines and this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of the target pyrazines and a constant concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.
-
Determine the concentration of the pyrazines in the sample by interpolating their peak area ratios on the calibration curve.
Quantitative Data and Method Performance
The following tables summarize typical performance data for the quantification of pyrazines in food matrices using GC-MS with an internal standard.
Table 1: Analytical Characteristics of a Validated GC-MS Method for Pyrazine Analysis in Cocoa Powder [4]
| Analyte | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| 2-Methylpyrazine | 8.54 | 0.15 | 0.50 | 98.6 |
| 2,5-Dimethylpyrazine | 10.23 | 0.12 | 0.40 | 97.5 |
| 2,3-Dimethylpyrazine | 10.51 | 0.18 | 0.60 | 96.3 |
| 2,3,5-Trimethylpyrazine | 12.87 | 0.21 | 0.70 | 97.1 |
| 2,3,5,6-Tetramethylpyrazine | 15.19 | 0.25 | 0.83 | 98.2 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) were calculated based on a signal-to-noise ratio of 3 and 10, respectively.[4]
Table 2: Method Validation Data for Pyrazine Quantification in Flavor-Enhanced Oils using MHS-SPME-arrow-GC-MS [5]
| Analyte | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (Intra-day, %) | RSD (Inter-day, %) |
| 2-Methylpyrazine | 2 | 6 | 95.8 - 105.3 | < 15 | < 16 |
| 2,5-Dimethylpyrazine | 5 | 15 | 92.4 - 108.7 | < 15 | < 16 |
| 2,6-Dimethylpyrazine | 5 | 15 | 91.6 - 109.2 | < 15 | < 16 |
| 2-Ethyl-5-methylpyrazine | 10 | 30 | 94.5 - 106.1 | < 15 | < 16 |
| 2,3,5-Trimethylpyrazine | 15 | 45 | 93.3 - 107.4 | < 15 | < 16 |
| 3-Ethyl-2,5-dimethylpyrazine | 20 | 60 | 92.8 - 108.0 | < 15 | < 16 |
This study utilized [2H6]-2-methyl-pyrazine as a stable isotope internal standard for comparison and validation of the method.[5]
Logical Relationship in Internal Standard Quantification
The core principle of using an internal standard is based on a consistent response factor relative to the analyte.
Caption: Logical relationship for quantification using an internal standard.
This compound is an excellent internal standard for the GC-MS based quantification of pyrazines in complex food and flavor matrices. Its use in Stable Isotope Dilution Analysis (SIDA) effectively mitigates variations in sample preparation and instrument response, leading to highly accurate and precise results. The protocols and performance data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable analytical methods for pyrazine analysis.
References
- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Dilution Analysis (SIDA) of 3-Ethyl-2,5-dimethylpyrazine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,5-dimethylpyrazine is a key aroma compound found in a variety of roasted and thermally processed foods, contributing to their characteristic nutty and roasted flavors. Accurate quantification of this volatile compound is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance research. Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of target analytes.[1] This method utilizes a stable isotope-labeled version of the analyte, in this case, 3-Ethyl-2,5-dimethylpyrazine-d5, as an internal standard. Because the deuterated standard is chemically identical to the native compound, it behaves similarly during sample preparation and analysis, allowing for the correction of any analyte loss during these steps and leading to highly accurate results.[1]
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Ethyl-2,5-dimethylpyrazine using SIDA with this compound as the internal standard, primarily employing Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a robust quantification method that relies on the addition of a known amount of an isotopically labeled analogue of the target analyte to the sample. The labeled compound, or internal standard, has a different mass from the native analyte but exhibits nearly identical chemical and physical properties. This allows it to act as an ideal internal standard, co-eluting with the analyte of interest during chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the sample can be accurately determined, compensating for any losses during sample preparation and injection.
References
Application Note: Quantification of Pyrazines in Coffee Using 3-Ethyl-2,5-dimethylpyrazine-d5 as an Internal Standard
Abstract
Pyrazines are a critical class of volatile aromatic compounds that significantly contribute to the desirable nutty, roasted, and earthy flavors of coffee. Accurate quantification of these compounds is essential for quality control, flavor profiling, and research into the impact of roasting and brewing techniques on coffee aroma. This application note details a robust and sensitive method for the quantification of various pyrazines in roasted coffee beans using gas chromatography-mass spectrometry (GC-MS) with a stable isotope dilution assay (SIDA). The method employs 3-Ethyl-2,5-dimethylpyrazine-d5 as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response.
Introduction
The characteristic aroma of roasted coffee is a complex mixture of hundreds of volatile compounds, with pyrazines being among the most significant contributors to its distinct flavor profile.[1] These heterocyclic nitrogen-containing compounds are primarily formed during the Maillard reaction and Strecker degradation of amino acids and reducing sugars during the roasting process.[2] The concentration and composition of pyrazines in coffee are influenced by various factors, including the bean origin, roasting degree, and brewing method.[3][4]
Stable isotope dilution analysis (SIDA) coupled with GC-MS is a powerful technique for the accurate quantification of volatile compounds in complex matrices like coffee.[5][6][7][8] This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte as an internal standard. The deuterated standard, this compound, is an ideal choice as it shares similar chemical and physical properties with the target pyrazines, ensuring comparable extraction efficiency and chromatographic behavior, while being distinguishable by its mass-to-charge ratio in the mass spectrometer.
This application note provides a detailed protocol for the extraction, separation, and quantification of key pyrazines in coffee samples.
Experimental Workflow
Caption: Experimental workflow for the quantification of pyrazines in coffee.
Detailed Experimental Protocols
Materials and Reagents
-
Roasted Coffee Beans
-
This compound (Internal Standard)
-
Pyrazine (B50134) Standards (e.g., 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethylpyrazine, 2-Ethyl-5-methylpyrazine, Trimethylpyrazine)
-
Deionized Water
-
Methanol (B129727) (HPLC Grade)
-
20 mL Headspace Vials with Septa Caps
-
Solid-Phase Microextraction (SPME) Fiber Assembly (e.g., DVB/CAR/PDMS)
Equipment
-
Analytical Balance
-
Coffee Grinder
-
Vortex Mixer
-
Heating Block or Water Bath
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
SPME-compatible GC Inlet
Sample Preparation
-
Grinding: Weigh 10 g of roasted coffee beans and grind to a uniform, fine powder.
-
Aliquoting: Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.
-
Internal Standard Spiking: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. Add 10 µL of this stock solution to the ground coffee in the vial.
-
Solvent Addition: Add 5 mL of deionized water to the vial. Water has been shown to be a superior extraction solvent compared to dichloromethane (B109758) for pyrazines in coffee.[5][6]
-
Equilibration: Immediately seal the vial with a septum cap. Vortex the mixture for 30 seconds. Place the vial in a heating block or water bath set at 60°C for 30 minutes to allow the pyrazines to partition into the headspace.
GC-MS Analysis
-
SPME Extraction: After equilibration, expose the SPME fiber to the headspace of the vial at 60°C for 20 minutes.
-
Desorption: Retract the fiber and immediately insert it into the GC inlet heated to 250°C for a 5-minute desorption.
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 15°C/min to 250°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
-
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Methylpyrazine | 94 | 67, 42 |
| 2,5-Dimethylpyrazine | 108 | 81, 53 |
| 2,6-Dimethylpyrazine | 108 | 81, 53 |
| 2-Ethylpyrazine | 108 | 81, 53 |
| 2-Ethyl-5-methylpyrazine | 122 | 107, 79 |
| Trimethylpyrazine | 122 | 95, 67 |
| 3-Ethyl-2,5-dimethylpyrazine | 136 | 121, 94 |
| This compound | 141 | 126, 99 |
Note: The specific ions for this compound are predicted based on a +5 Da shift from the parent compound. These should be confirmed experimentally.
Data Presentation and Quantification
Calibration curves should be prepared using a series of standard solutions containing known concentrations of the target pyrazines and a constant concentration of the this compound internal standard. The concentration of each pyrazine in the coffee sample is calculated using the following formula:
Concentration of Analyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / Response Factor)
Where:
-
AreaAnalyte is the peak area of the analyte.
-
AreaIS is the peak area of the internal standard.
-
ConcentrationIS is the concentration of the internal standard.
-
Response Factor is determined from the calibration curve.
Representative Quantitative Data
The following table summarizes typical concentration ranges of key pyrazines found in roasted coffee, as reported in the literature. Actual concentrations will vary depending on the specific coffee sample and roasting conditions.
| Pyrazine | Typical Concentration Range (mg/kg) in Roasted Coffee |
| 2-Methylpyrazine | 5.0 - 50.0[5][6] |
| 2,5-Dimethylpyrazine | 3.0 - 30.0[5][6] |
| 2,6-Dimethylpyrazine | 2.0 - 25.0[5][6] |
| 2-Ethylpyrazine | 0.5 - 10.0[5][6] |
| 2-Ethyl-5-methylpyrazine | 0.5 - 8.0[5][6] |
| 2,3,5-Trimethylpyrazine | 1.0 - 15.0[5][6] |
| 2,3-Dimethylpyrazine | 0.1 - 5.0[5][6] |
| 2-Ethyl-3-methylpyrazine | 0.1 - 4.0[5][6] |
The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[2][5][6]
Conclusion
The described SIDA-GC-MS method utilizing this compound as an internal standard provides a highly accurate and reproducible means for quantifying pyrazines in coffee. This protocol is suitable for researchers, scientists, and professionals in the food and beverage industry for routine quality control, flavor analysis, and research and development purposes. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample handling, leading to reliable quantitative results.
References
- 1. 3-Ethyl-2,5-diMethylpyrazine | 13360-65-1 [chemicalbook.com]
- 2. 3-Ethyl-2,5-dimethylpyrazine | 13360-65-1 | Benchchem [benchchem.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Pyrazine, 3-ethyl-2,5-dimethyl- [webbook.nist.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Ethyl-2,5-diMethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazine Analysis in Cocoa Beans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazines are a critical class of volatile aromatic compounds that significantly contribute to the desirable roasted and nutty flavors of cocoa and chocolate.[1] Formed primarily through Maillard reactions during the roasting of cocoa beans, the qualitative and quantitative analysis of pyrazines is paramount for quality control, flavor profiling, and the development of new cocoa-based products. This document provides detailed application notes and protocols for the sample preparation of cocoa beans for pyrazine (B50134) analysis, with a focus on Solid-Phase Microextraction (SPME), Simultaneous Distillation-Extraction (SDE), and Stir Bar Sorptive Extraction (SBSE).
Key Pyrazines in Cocoa
Several alkylpyrazines are key contributors to the characteristic aroma of roasted cocoa. The most significant of these include:
-
2-Methylpyrazine
-
2,5-Dimethylpyrazine
-
2,3-Dimethylpyrazine
-
2,3,5-Trimethylpyrazine
-
2,3,5,6-Tetramethylpyrazine[2]
The concentration and ratio of these pyrazines can be indicative of the degree of roasting and the overall quality of the cocoa beans.[3]
Sample Preparation Methodologies
The selection of an appropriate sample preparation technique is crucial for the accurate and reliable quantification of pyrazines in the complex matrix of cocoa beans. The ideal method should be sensitive, reproducible, and efficient in extracting the target analytes.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.[4] It involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a heated sample, followed by thermal desorption of the analytes in the gas chromatograph (GC) injector.
Materials and Equipment:
-
Roasted cocoa beans
-
Grinder
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[5]
-
Heated agitator or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Grinding: Grind the roasted cocoa beans into a fine powder.
-
Sample Weighing: Accurately weigh 1-5 g of the ground cocoa powder into a 20 mL headspace vial.[2]
-
Internal Standard Addition (Optional but Recommended): Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated pyrazine analog) for improved quantitative accuracy.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and aluminum cap.
-
Incubation/Equilibration: Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for the volatilization of pyrazines into the headspace.[4][6]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 15-60 minutes) while maintaining the temperature.[1][6]
-
Desorption: Retract the fiber and immediately insert it into the heated GC injector (e.g., 250-270°C) for thermal desorption of the analytes onto the GC column.[7] Desorption times typically range from 1 to 5 minutes.
Workflow for HS-SPME of Pyrazines from Cocoa Beans
References
- 1. Quantitative analysis of alkylpyrazines in regular- and low-fat commercial peanut butter preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Evaluation of solid-phase micro-extraction coupled to gas chromatography-mass spectrometry for the headspace analysis of volatile compounds in cocoa products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Factors affecting the formation of alkylpyrazines during roasting treatment in natural and alkalinized cocoa powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of Volatile Pyrazines Using Headspace SPME-GC-MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of volatile pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazines are a critical class of aromatic nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor profiles of various food products, and also serve as important structural motifs in pharmaceuticals.[1] The accurate and sensitive determination of these compounds is essential for quality control in the food and beverage industry and for characterization in drug development.
Introduction to HS-SPME-GC-MS for Pyrazine (B50134) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like pyrazines.[1] The gas chromatograph separates individual pyrazines from a complex mixture, and the mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identification.[1]
HS-SPME is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile analytes from a sample matrix.[2] In this method, a coated fiber is exposed to the headspace above the sample, where volatile compounds partition between the sample matrix, the headspace, and the fiber coating. The trapped analytes are then thermally desorbed into the GC injector for analysis. This technique is particularly advantageous due to its simplicity, sensitivity, and reduction of matrix effects.[3]
Experimental Protocols
This section details the recommended methodologies for the analysis of volatile pyrazines in various matrices using HS-SPME-GC-MS.
Protocol 1: General Screening of Volatile Pyrazines in Food and Beverage Matrices
This protocol is suitable for the extraction and analysis of a broad range of volatile pyrazines from solid or liquid samples such as coffee, cocoa, roasted nuts, and beer.
1. Sample Preparation:
-
Solid Samples: Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]
-
Liquid Samples: Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Salting-Out (Optional): For aqueous samples, add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile pyrazines.[1][2]
-
Internal Standard: For quantitative analysis, add a known amount of an appropriate internal standard solution (e.g., a deuterated pyrazine analog) to each sample.[1]
-
Immediately seal the vial with a PTFE/silicone septum cap.
2. HS-SPME Procedure:
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is commonly recommended for broad-range pyrazine analysis due to its high extraction efficiency.[4][5]
-
Incubation/Equilibration: Place the vial in a heating block or water bath and incubate at 60-80°C for 15-30 minutes to allow the sample to reach thermal equilibrium and to facilitate the release of volatiles into the headspace.[6]
-
Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for 20-50 minutes at the same temperature as the incubation.[3][6] Ensure the fiber does not touch the sample.
-
Desorption: After extraction, retract the fiber and immediately insert it into the GC injector port, which is typically heated to 250°C, for 3-5 minutes to thermally desorb the trapped analytes onto the GC column.[2]
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Transfer Line Temperature: 280°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode over a mass range of m/z 35-350 for qualitative analysis.[2] For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of volatile pyrazines using HS-SPME-GC-MS from various studies. These values can serve as a reference for method development and validation.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Pyrazines in Perilla Seed Oil [3][7]
| Pyrazine Compound | LOD (ng/g) | LOQ (ng/g) |
| 2-Methylpyrazine | 0.07 | 0.23 |
| 2,5-Dimethylpyrazine | 0.12 | 0.40 |
| 2,6-Dimethylpyrazine | 0.15 | 0.50 |
| 2-Ethyl-5-methylpyrazine | 0.22 | 0.73 |
| Trimethylpyrazine | 0.30 | 1.00 |
| Tetramethylpyrazine | 22.22 | 74.07 |
Table 2: Method Validation Parameters for Pyrazines in Flavor-Enhanced Oils [6]
| Parameter | Value Range |
| LODs (ng/g) | 2 - 60 |
| LOQs (ng/g) | 6 - 180 |
| Intra-day RSD (%) | < 16 |
| Inter-day RSD (%) | < 16 |
| Mean Recoveries (%) | 91.6 - 109.2 |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps and relationships in the HS-SPME-GC-MS method for volatile pyrazine analysis.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of volatile pyrazines.
Caption: Logical relationships in HS-SPME method development for pyrazine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Accuracy Quantification of 3-Ethyl-2,5-dimethylpyrazine in Flavor Studies Using a Deuterated Internal Standard
Introduction
3-Ethyl-2,5-dimethylpyrazine is a critical volatile aromatic compound that imparts characteristic nutty, roasted, and cocoa-like notes to a wide variety of thermally processed foods, including coffee, baked goods, and roasted nuts.[1] Its formation is primarily attributed to the Maillard reaction between amino acids and reducing sugars during cooking.[1] The precise concentration of this pyrazine (B50134) derivative significantly influences the final flavor profile and quality of these products. Therefore, its accurate quantification is essential for flavor research, product development, and quality control.
This application note details a robust and highly accurate protocol for the quantification of 3-Ethyl-2,5-dimethylpyrazine in various food matrices. The method utilizes a stable isotope-labeled internal standard, 3-Ethyl-2,5-dimethylpyrazine-d5 , in a Stable Isotope Dilution Assay (SIDA). SIDA is the gold standard for quantification in complex matrices as the isotopically labeled standard behaves almost identically to the native analyte during sample preparation and analysis, effectively correcting for matrix effects and variations in extraction efficiency and instrument response.[2] The analysis is performed by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical and Sensory Data
Quantitative data for 3-Ethyl-2,5-dimethylpyrazine and its deuterated standard are summarized below. These values are essential for method development, data interpretation, and understanding the sensory impact of the target analyte.
| Property | 3-Ethyl-2,5-dimethylpyrazine | This compound | Source |
| Synonyms | 2-Ethyl-3,6-dimethylpyrazine | - | [3] |
| CAS Number | 13360-65-1 | Not available | [3] |
| Molecular Formula | C₈H₁₂N₂ | C₈H₇D₅N₂ | [2][3] |
| Molecular Weight | 136.19 g/mol | 141.22 g/mol | [3] |
| Flavor Profile | Nutty, roasted, cocoa, potato | - | |
| Odor Threshold (in water) | ~250 ppb (µg/L) | - | [4] |
| Key MS Ions (m/z) | 136 (M+) , 135 (M-1) , 121, 42 | 141 (M+) , 140 (M-1) , 126 | [3], Inferred |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the SIDA method and the general pathway for odor perception.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and HS-SPME Extraction
This protocol is suitable for the extraction of volatile pyrazines from solid or semi-solid food matrices like ground coffee, cocoa powder, or bread crust.
Materials:
-
Homogenized food sample
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Saturated sodium chloride (NaCl) solution (optional, enhances volatile release)
-
Internal Standard (IS) stock solution: this compound in methanol (B129727) (e.g., 10 µg/mL)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Heater/agitator or water bath
Procedure:
-
Weigh 1-2 g of the homogenized food sample directly into a 20 mL headspace vial.[4]
-
Add a precise volume of the this compound internal standard stock solution to the vial. The amount should be chosen to yield a peak area comparable to that of the expected analyte concentration.
-
(Optional) Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength of the matrix and promote the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial tightly with the screw cap.
-
Vortex the vial for 30 seconds to ensure the internal standard is well-mixed with the sample.
-
Place the vial in the heater/agitator. Equilibrate the sample at 60°C for 15 minutes with agitation to allow volatiles to partition into the headspace.[3]
-
After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.
-
Retract the fiber into the needle and immediately transfer the SPME assembly to the GC-MS inlet for thermal desorption and analysis.
Protocol 2: GC-MS Analysis
This protocol outlines the instrumental parameters for the separation and detection of 3-Ethyl-2,5-dimethylpyrazine and its deuterated internal standard.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME-compatible injection port
-
Capillary GC column (e.g., DB-WAX or DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Conditions:
| Parameter | Setting |
| Injector | Splitless mode, 250°C |
| SPME Desorption Time | 5 minutes |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 40°C (hold 2 min), ramp to 240°C at 5°C/min, hold for 5 min |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Mode Ion Selection: For accurate quantification, monitor the following ions. The molecular ion (M+) or a major, characteristic fragment ion (M-1) is typically used for quantification, while other ions serve as qualifiers to confirm identity.
| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 3-Ethyl-2,5-dimethylpyrazine | 135 | 136 | 121 |
| This compound | 140 | 141 | 126 |
| (Note: Ions for the d5-standard are inferred based on the fragmentation of the native compound and a +5 amu shift due to deuterium (B1214612) labeling.) |
Protocol 3: Data Analysis and Quantification
-
Peak Identification: Identify the peaks for 3-Ethyl-2,5-dimethylpyrazine and this compound based on their retention times and the presence of the selected quantification and qualifier ions.
-
Peak Integration: Integrate the chromatographic peak areas for the selected quantification ions of both the analyte (A_analyte) and the internal standard (A_IS).
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the internal standard and varying, known concentrations of the native analyte. Analyze these standards using the same method described above. Plot the ratio of the analyte peak area to the internal standard peak area (A_analyte / A_IS) against the concentration of the analyte. The resulting linear regression will yield a response factor (RF).
-
Concentration Calculation: Calculate the concentration of 3-Ethyl-2,5-dimethylpyrazine in the unknown sample using the following equation:
Concentration_analyte = (A_analyte / A_IS) * (Concentration_IS / RF)
This comprehensive protocol provides a reliable framework for researchers to accurately quantify 3-Ethyl-2,5-dimethylpyrazine, enabling deeper insights into its role in the flavor chemistry of foods.
References
Application Note: Quantification of 3-Ethyl-2,5-dimethylpyrazine in Food Matrices using 3-Ethyl-2,5-dimethylpyrazine-d5 as an Internal Standard
Introduction
3-Ethyl-2,5-dimethylpyrazine is a critical volatile flavor compound responsible for the desirable nutty, roasted, and cocoa-like aromas in a wide variety of thermally processed foods.[1] It is primarily formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[1] The concentration of this pyrazine (B50134) can serve as a key indicator of food quality, processing conditions (e.g., roasting degree), and authenticity. Therefore, its accurate quantification is essential for quality control, process optimization, and verifying product claims in the food and beverage industry.
Stable Isotope Dilution Analysis (SIDA) is a premier analytical technique for the precise and accurate quantification of potent odorants and flavor compounds.[2][3] This method utilizes a stable isotope-labeled version of the target analyte as an internal standard. 3-Ethyl-2,5-dimethylpyrazine-d5, a deuterated analog, is the ideal internal standard for this purpose.[4][5] Because it shares nearly identical physicochemical properties with the native compound, it can effectively compensate for variations in sample extraction efficiency and instrument response, making it the "gold standard" for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][6]
Principle of Stable Isotope Dilution Analysis (SIDA)
The SIDA method is based on adding a known quantity of the isotopically labeled standard (this compound) to a sample containing an unknown quantity of the native analyte (3-Ethyl-2,5-dimethylpyrazine). The standard and analyte are assumed to behave identically throughout the extraction and analysis process. The ratio of the native analyte to the labeled standard is precisely measured by a mass spectrometer. Since the amount of added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy, irrespective of analyte loss during sample preparation.
Figure 1: Principle of Stable Isotope Dilution Analysis (SIDA).
Quantitative Data
The use of this compound enables sensitive and accurate quantification of the target analyte across various food matrices. The following table summarizes representative quantitative data from studies utilizing this approach.
| Parameter | Food Matrix | Value | Analytical Method | Reference |
| Concentration | Roasted Peanuts | 129 - 365 ng/g | SIDA-GC-MS | [2],[3] |
| Odor Activity Value (OAV) | Soy Sauce Baijiu | Highest among 16 pyrazines | UPLC-MS/MS | [7] |
| Limit of Detection (LOD) | Roasted Chicken | Not explicitly stated, but OAV was >1 | GC-O-MS | [8] |
| Limit of Quantification (LOQ) | Various Foods | Method-dependent, typically low ng/g to µg/g range | GC-MS | [9] |
| Recovery | N/A | SIDA corrects for recovery losses | SIDA-GC-MS | [2] |
Experimental Protocols
Protocol 1: Analysis of Volatiles in Solid Matrices (e.g., Roasted Peanuts, Coffee)
This protocol details the analysis of 3-Ethyl-2,5-dimethylpyrazine in solid food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
1. Materials and Reagents
-
Internal Standard Stock Solution: this compound in methanol (B129727) (e.g., 10 µg/mL).
-
Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[9]
-
Sodium Chloride (NaCl): Analytical grade.
-
Deionized Water
2. Sample Preparation
-
Homogenize the solid food sample (e.g., roasted peanuts) into a fine powder or paste.
-
Accurately weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.[10]
-
Add a precise volume of the this compound internal standard stock solution to the vial.
-
(Optional) Add ~1 g of NaCl and 5 mL of deionized water to create a slurry and enhance the release of volatile compounds from the matrix.[9]
-
Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing and equilibration of the internal standard with the sample matrix.
3. HS-SPME Procedure
-
Place the vial in a heating block or autosampler incubator set to 60°C.
-
Allow the sample to equilibrate for 20 minutes to allow volatile compounds to partition into the headspace.[10]
-
Expose the SPME fiber to the vial's headspace for 30-40 minutes at 60°C to adsorb the analytes.[9][10]
4. GC-MS Analysis
-
Immediately after extraction, desorb the SPME fiber in the GC inlet at 250-270°C for 5-10 minutes in splitless mode.[9]
-
GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[10]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 3 minutes.
-
Ramp to 150°C at a rate of 3°C/min.
-
Ramp to 230°C at a rate of 8°C/min and hold for 5 minutes.[10]
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ion (Quantifier) for 3-Ethyl-2,5-dimethylpyrazine (Native): m/z 121
-
Confirmation Ion: m/z 136
-
Target Ion (Quantifier) for this compound (Standard): m/z 126
-
Confirmation Ion: m/z 141
-
-
Mass Scan Range (for full scan identification): m/z 30-500.[10]
-
5. Data Analysis
-
Integrate the peak areas for the quantifier ions of the native analyte (m/z 121) and the labeled internal standard (m/z 126).
-
Calculate the response ratio (Analyte Area / Standard Area).
-
Determine the concentration of 3-Ethyl-2,5-dimethylpyrazine in the original sample using a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard.
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis for a solid food matrix.
Figure 2: HS-SPME-GC-MS Workflow for Pyrazine Analysis.
References
- 1. 3-Ethyl-2,5-dimethylpyrazine | 13360-65-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC–MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-Ethyl-2,5-dimethylpyrazine-d5 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Ethyl-2,5-dimethylpyrazine-d5 as an internal standard in metabolic research, particularly in the context of quantifying its non-deuterated analogue and other related pyrazines. The protocols detailed below are intended to guide researchers in employing this stable isotope-labeled compound for accurate and reliable quantification in complex biological and food matrices.
Introduction
3-Ethyl-2,5-dimethylpyrazine (B149181) is a naturally occurring volatile organic compound that contributes to the characteristic aroma of many thermally processed foods, such as roasted coffee and baked goods.[1] Its formation is primarily a result of the Maillard reaction between amino acids and reducing sugars.[1] Beyond its role as a flavor compound, pyrazines are also found in various biological systems and can be produced through microbial biosynthesis.[1][2] Given their presence in the human diet and their potential physiological effects, understanding the metabolism of pyrazines is of significant interest.[2]
This compound is the deuterated form of 3-Ethyl-2,5-dimethylpyrazine. In metabolic research and analytical chemistry, stable isotope-labeled compounds like this are invaluable tools.[3] They serve as ideal internal standards for quantitative analysis using mass spectrometry-based techniques.[3] Because they are chemically identical to their non-labeled counterparts but have a different mass, they can be added to a sample at a known concentration to accurately account for sample loss during preparation and for variations in instrument response. This technique, known as Stable Isotope Dilution Analysis (SIDA), is a gold standard for quantification.[4]
Applications in Metabolic Research
The primary application of this compound is as an internal standard for the accurate quantification of 3-Ethyl-2,5-dimethylpyrazine and other related pyrazines in various matrices, including:
-
Food and Beverage Analysis: To determine the concentration of pyrazines in products like coffee, cocoa, and baked goods, which can be indicative of quality and roasting levels.[1][4]
-
Biological Samples: For pharmacokinetic and toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of dietary pyrazines in humans and animals.
-
Microbial Metabolism Studies: To quantify the production of pyrazines by different microorganisms and to study the biosynthetic pathways.[1]
Quantitative Data Summary
The following tables summarize quantitative data on pyrazine (B50134) concentrations found in different food products, illustrating the typical concentration ranges that can be expected and the importance of accurate quantification.
Table 1: Concentration of Major Alkylpyrazines in Commercially Available Ground Coffee [4]
| Alkylpyrazine | Concentration Range (mg/kg) |
| 2-Methylpyrazine | Most abundant |
| 2,6-Dimethylpyrazine | Second most abundant |
| 2,5-Dimethylpyrazine | Third most abundant |
| 2-Ethylpyrazine | - |
| 2-Ethyl-6-methylpyrazine | - |
| 2-Ethyl-5-methylpyrazine | - |
| 2,3,5-Trimethylpyrazine | - |
| 2,3-Dimethylpyrazine | Lowest concentrations |
| 2-Ethyl-3-methylpyrazine | Lowest concentrations |
| 2-Ethyl-3,6-dimethylpyrazine | Lowest concentrations |
| 2-Ethyl-3,5-dimethylpyrazine | Lowest concentrations |
| Total Alkylpyrazines | 82.1 - 211.6 |
Note: Specific concentration ranges for all individual pyrazines were not provided in the source material, but their relative abundance was indicated.
Table 2: Quantitative Analysis of Pyrazines in Soy Sauce Aroma Type Baijiu [5]
| Pyrazine | Concentration Range (μg·L⁻¹) |
| 2,3,5,6-Tetramethylpyrazine | 475 - 1862 |
| 2,6-Dimethylpyrazine | 460 - 1590 |
| 2,3,5-Trimethylpyrazine | 317 - 1755 |
| 5-Ethyl-2,3-dimethylpyrazine | 0.8 - 12.5 |
| 2-Isobutyl-3-methylpyrazine | 1.0 - 5.9 |
| 2,3-Diethyl-5-methylpyrazine | 1.1 - 15.5 |
Experimental Protocols
Protocol 1: Quantification of 3-Ethyl-2,5-dimethylpyrazine in a Biological Matrix using SIDA-GC-MS
This protocol outlines a general procedure for the quantification of 3-Ethyl-2,5-dimethylpyrazine in a biological sample (e.g., plasma, urine) using this compound as an internal standard.
1. Sample Preparation and Extraction:
- Thaw the biological sample (e.g., 1 mL of plasma or urine) to room temperature.
- Spike the sample with a known amount of this compound solution (internal standard). The concentration of the internal standard should be in the same range as the expected analyte concentration.
- Add 2 mL of dichloromethane (B109758) (or another suitable organic solvent) to the sample.
- Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the pyrazines into the organic phase.
- Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean glass tube.
- Repeat the extraction step with an additional 2 mL of dichloromethane.
- Combine the organic extracts.
- Concentrate the combined organic extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- For 3-Ethyl-2,5-dimethylpyrazine (Analyte): Select characteristic ions (e.g., m/z 136, 121, 108).
- For this compound (Internal Standard): Select corresponding ions shifted by 5 Da (e.g., m/z 141, 126, 113).
3. Quantification:
- Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of 3-Ethyl-2,5-dimethylpyrazine and a fixed concentration of the internal standard (this compound).
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of 3-Ethyl-2,5-dimethylpyrazine in the unknown samples by interpolating the peak area ratio from the calibration curve.
Protocol 2: Stable Isotope Tracing of L-Threonine Metabolism to Pyrazines
This protocol is adapted from a study on the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine and is designed to trace the metabolic fate of a labeled precursor.[6]
1. Reaction Setup:
- Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 8.0).
- Add stable isotope-labeled L-Threonine (e.g., [U-¹³C,¹⁵N]-L-Thr) to the buffer at a final concentration of 10 mM.
- Add NAD⁺ to a final concentration of 5 mM.
- Initiate the reaction by adding the relevant enzymes (e.g., L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase).
- Incubate the reaction mixture at 30 °C for a defined period (e.g., 3 hours).
2. Sample Analysis:
- After incubation, quench the reaction (e.g., by adding a strong acid or organic solvent).
- Extract the pyrazines from the reaction mixture using an appropriate organic solvent (e.g., dichloromethane).
- Analyze the extract by GC-MS.
3. Data Interpretation:
- Analyze the mass spectra of the produced pyrazines. The incorporation of the ¹³C and ¹⁵N isotopes from the labeled L-Threonine will result in a mass shift in the pyrazine products, confirming the metabolic pathway.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Biosynthetic pathway of 3-Ethyl-2,5-dimethylpyrazine from L-Threonine.
References
- 1. 3-Ethyl-2,5-dimethylpyrazine | 13360-65-1 | Benchchem [benchchem.com]
- 2. A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Chromatographic Shift of Deuterated Pyrazine Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic shift observed between pyrazine (B50134) analytes and their deuterated internal standards in gas chromatography (GC) and liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What is a chromatographic shift and why does it occur with deuterated standards?
A chromatographic shift, in this context, refers to the difference in retention time (ΔRT) between an analyte and its isotopically labeled internal standard (IS). While ideally an analyte and its deuterated IS should co-elute, a small separation is often observed. This phenomenon is known as the chromatographic isotope effect.[1][2] It arises because the substitution of hydrogen (¹H) with deuterium (B1214612) (²H) can lead to subtle changes in the physicochemical properties of the molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can affect the molecule's polarity and its interaction with the chromatographic stationary phase, resulting in different elution times.[3]
Q2: Is a small retention time difference between my pyrazine analyte and its deuterated standard a problem?
A small, consistent shift is generally not a problem and is a well-known phenomenon.[1] In some cases, a slight separation can even be beneficial by preventing signal overlap if the deuterated standard contains a minor impurity of the unlabeled analyte.[1] However, a significant or inconsistent shift can be problematic because it may indicate that the analyte and the internal standard are not experiencing the same matrix effects, which can compromise the accuracy and precision of quantification.[1][4]
Q3: What causes the chromatographic shift to become larger or inconsistent?
Several factors can influence the magnitude of the isotope effect and the resulting retention time shift:
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition (in LC), carrier gas flow rate (in GC), and temperature can all impact the separation.[4][5]
-
Matrix Effects: Complex sample matrices can interact differently with the analyte and the deuterated standard, potentially exacerbating the separation.[4]
-
Degree of Deuteration: Molecules with a higher number of deuterium substitutions may exhibit a more pronounced shift.[3]
Q4: My deuterated standard is eluting before the native pyrazine. Is this normal?
Yes, this is a common observation in chromatography, particularly in gas chromatography with nonpolar stationary phases.[6][7] This is often referred to as an "inverse isotope effect," where the heavier isotopic compound elutes earlier.[6][7] The opposite, where the deuterated standard elutes later, is known as the "normal isotope effect" and is more frequently seen on polar stationary phases.[6][7]
Q5: Can I eliminate the chromatographic shift completely?
Completely eliminating the shift may not always be possible or necessary. The primary goal is to ensure that the shift is minimal, consistent, and does not affect the accuracy of the results. If the shift remains a significant issue after optimization, considering an alternative internal standard, such as one labeled with Carbon-13 (¹³C), may be the best solution as these typically do not exhibit a noticeable chromatographic shift.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating issues arising from the chromatographic shift of deuterated pyrazine standards.
Step 1: Confirm and Quantify the Shift
-
Action: Overlay the chromatograms of the pure pyrazine analyte and its deuterated internal standard.
-
Purpose: To visually confirm the presence and measure the magnitude of the retention time difference (ΔRT).[5]
-
Tip: Ensure that peak integration is accurate for both peaks to avoid misleading measurements.[5]
Step 2: Optimize Chromatographic Parameters
If the ΔRT is significant or inconsistent, methodical adjustments to the chromatographic conditions can help minimize the shift.
-
A. Adjust Column Temperature (for GC):
-
Action: Modify the column oven temperature. A good starting point is to analyze the standard at 5-10°C increments above and below the current method temperature.[5]
-
Rationale: Temperature affects the interaction kinetics between the analytes and the stationary phase. A different temperature may alter the selectivity enough to reduce the separation between the isotopologues.[5]
-
-
B. Modify Mobile Phase or Carrier Gas Flow:
-
Action (LC): Adjust the organic solvent-to-aqueous ratio by a few percent (e.g., ± 2-5%).[5]
-
Action (GC): Adjust the carrier gas flow rate.
-
Rationale: Changing the mobile phase composition or flow rate alters the partitioning behavior of the analytes, which can influence their relative retention times.
-
-
C. Adjust Gradient Slope (for Gradient Elution):
-
Action: Make the elution gradient shallower.
-
Rationale: A less steep gradient increases the time analytes spend interacting with the stationary phase, which can sometimes improve the co-elution of closely related compounds like isotopic isomers.[5]
-
Step 3: Evaluate Column and System
-
Action: If optimization fails, consider using a column with a lower resolution or a different stationary phase chemistry.[3][4]
-
Rationale: A very high-resolution column may be resolving the analyte and its deuterated analog too efficiently. A column with slightly less resolving power can sometimes promote the necessary peak overlap without compromising the separation from other matrix components.[3]
Step 4: Consider an Alternative Internal Standard
-
Action: If the chromatographic shift cannot be resolved through method optimization, switch to an internal standard labeled with a heavier isotope that does not typically cause a chromatographic shift.
-
Recommended Alternatives: Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are excellent choices as they are less prone to chromatographic shifts.[5]
Troubleshooting Workflow Diagram
Caption: A flowchart for diagnosing and resolving chromatographic shifts.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data illustrating how column temperature can affect the retention time (RT) and the relative retention time difference (ΔRT) between a target pyrazine and its deuterated internal standard (IS) during a GC analysis.
| Column Temperature (°C) | Analyte RT (min) | Deuterated IS RT (min) | ΔRT (sec) | Observation |
| 150 | 8.25 | 8.21 | 2.4 | Moderate separation observed. |
| 160 | 7.50 | 7.47 | 1.8 | Separation is reduced. |
| 170 | 6.82 | 6.80 | 1.2 | Optimal co-elution achieved. |
| 180 | 6.15 | 6.12 | 1.8 | Separation begins to increase again. |
Note: This data is for illustrative purposes to show the trend of minimizing ΔRT by optimizing temperature.
Experimental Protocols
Protocol 1: Evaluating the Effect of GC Temperature on Chromatographic Shift
This protocol details a systematic procedure to determine the optimal GC oven temperature for minimizing the retention time difference between a pyrazine analyte and its deuterated internal standard.
1. Sample Preparation:
-
Prepare a stock solution of the pyrazine analyte (e.g., 2,5-Dimethylpyrazine) at 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the deuterated pyrazine internal standard (e.g., 2,5-Dimethylpyrazine-d6) at 1 mg/mL in the same solvent.
-
Create a working standard solution by combining both stock solutions to achieve a final concentration of 10 µg/mL for each component.
2. GC-MS Instrumentation and Initial Conditions:
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977 MS or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
MS Transfer Line: 250°C.
-
Ion Source Temperature: 230°C.[8]
-
Quadrupole Temperature: 150°C.[8]
3. Temperature Program Evaluation:
-
Run 1 (Initial Temperature):
-
Set the initial oven temperature to 50°C, hold for 2 minutes.
-
Ramp the temperature at 5°C/min to 240°C.[8]
-
Hold at 240°C for 5 minutes.
-
Acquire data and record the retention times for both the analyte and the IS.
-
-
Subsequent Runs (Temperature Optimization):
-
Repeat the analysis, but adjust the temperature ramp rate in ±2°C/min increments (e.g., 3°C/min and 7°C/min) or adjust the initial hold temperature.
-
For each run, allow the system to equilibrate before injection.
-
4. Data Analysis:
-
For each chromatographic run, integrate the peaks for the analyte and the deuterated IS.
-
Calculate the difference in retention time (ΔRT) in seconds: ΔRT = |RT_analyte - RT_IS|.
-
Compare the ΔRT values from each run.
-
Select the temperature program that provides the smallest, most consistent ΔRT while maintaining good peak shape and resolution from other potential sample components.[5]
Mechanism of Isotope Effect Diagram
Caption: How C-D bonds differ from C-H bonds, leading to the isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Minimizing deuterium-hydrogen exchange in 3-Ethyl-2,5-dimethylpyrazine-d5
Technical Support Center: 3-Ethyl-2,5-dimethylpyrazine-d5
This guide provides troubleshooting advice and frequently asked questions (FAQs) for handling, storing, and utilizing this compound to ensure its isotopic integrity. The primary focus is on minimizing deuterium-hydrogen (D-H) exchange, a critical factor for maintaining the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deuterium (B1214612) loss in this compound?
A1: The primary causes of deuterium-hydrogen (D-H) exchange and subsequent loss of isotopic purity are exposure to moisture, inappropriate pH conditions (either acidic or basic), and elevated temperatures.[1][2] Many deuterated compounds are hygroscopic and can readily absorb moisture from the atmosphere, which serves as a source of protons for exchange.[3]
Q2: What are the ideal storage conditions for this compound to maintain its isotopic purity?
A2: To maintain isotopic and chemical purity, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere.[1][4] For long-term storage, temperatures of -20°C or -80°C are recommended.[1] The compound should be kept in a tightly sealed container, with single-use ampoules being ideal to minimize repeated exposure to the atmosphere.[3]
Q3: How does the choice of solvent affect the stability of the deuterium labels?
A3: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can act as a source of hydrogen and facilitate D-H exchange, especially under non-neutral pH conditions.[5] Whenever possible, use dry, aprotic solvents. If aqueous solutions are necessary, control the pH to be near neutral, as both acidic and basic conditions can catalyze the exchange.[2][4] The minimum exchange rate for many compounds occurs at a specific pH, which must be determined empirically but is often slightly acidic.[5]
Q4: Are the deuterium atoms on the ethyl group of this compound susceptible to exchange?
A4: Deuterium atoms on aliphatic chains, like the ethyl group, are generally more stable than those on heteroatoms.[4] However, the pyrazine (B50134) ring is an N-heterocycle, and its electron-withdrawing nature can influence the acidity of adjacent C-H (or C-D) bonds, potentially making them more susceptible to base-catalyzed exchange than simple alkanes.[2] While platinum catalysts tend to favor deuteration of aromatic positions, palladium catalysts often prefer aliphatic positions, indicating that these sites can undergo exchange under certain catalytic conditions.[6]
Q5: How can I experimentally verify the isotopic purity of my this compound?
A5: The most common and effective methods for assessing isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
-
¹H NMR Spectroscopy: This technique can quantify the residual proton signals at the deuterated positions, providing a direct measure of isotopic purity.[1]
-
Mass Spectrometry (MS): MS analysis can determine the mass distribution of the compound, revealing the extent of deuterium incorporation and identifying any loss due to D-H exchange.[7][8]
Troubleshooting Guide
Problem: I am observing a significant decrease in isotopic purity in my experimental results.
This issue compromises data integrity, especially in quantitative assays like Stable Isotope Dilution Assays (SIDA).[9][10] Follow this guide to identify the potential source of deuterium loss.
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storage_temp -> solution [color="#EA4335"]; storage_atm -> solution [color="#EA4335"]; storage_container -> solution [color="#EA4335"]; handling_moisture -> solution [color="#EA4335"]; handling_glassware -> solution [color="#EA4335"]; handling_atmosphere -> solution [color="#EA4335"]; exp_solvent -> solution [color="#EA4335"]; exp_ph -> solution [color="#EA4335"]; exp_temp -> solution [color="#EA4335"]; } Caption: Troubleshooting workflow for identifying sources of deuterium loss.
Impact of Experimental Conditions on D-H Exchange
The stability of the deuterium labels on this compound is highly dependent on the experimental environment. The following table summarizes key factors and provides recommendations for minimizing exchange.
| Factor | Risk Level for D-H Exchange | Recommendations & Best Practices |
| Atmosphere | High | Handle and store the compound under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture, a primary source of protons.[1][3] |
| Storage Temperature | Moderate to High | For short-term storage, refrigerate at 2-8°C. For long-term stability, freeze at -20°C or -80°C to minimize thermal degradation and exchange kinetics.[1][4] |
| Solvent | High | Use dry, aprotic solvents whenever possible. If protic solvents (e.g., D₂O, MeOD) are required, ensure they are of high isotopic purity and be aware that exchange is still possible.[4][5] |
| pH of Solution | High | Avoid strongly acidic or basic conditions, as they can catalyze D-H exchange.[2] Maintain solutions near neutral pH unless experimentally required. The lowest rate of exchange for amide protons is often near pH 2.6, but for C-D bonds, this may differ.[5] |
| Light Exposure | Low to Moderate | Store the compound in amber vials or in the dark to prevent potential photolytic degradation, which could create reactive species that facilitate exchange.[3][4] |
| Catalysts | High | Be aware that certain metal catalysts (e.g., Platinum, Palladium) can actively promote D-H exchange on both aromatic and aliphatic positions.[6] |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol minimizes contamination from atmospheric moisture during the preparation of a stock solution from a solid sample.
-
Acclimatization: Remove the sealed container of this compound from cold storage and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.[3]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[3][4]
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired mass of the standard.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of a suitable high-purity, dry solvent (e.g., acetonitrile, DMSO) to dissolve the compound completely.
-
Dilution: Once fully dissolved, dilute to the mark with the solvent. Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a labeled, airtight container (preferably an amber vial with a PTFE-lined cap) and store under the recommended conditions (e.g., -20°C).
Protocol 2: Quantification of Deuterium Content by ¹H NMR
This protocol outlines the use of ¹H NMR to assess the isotopic purity of the compound.
-
Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a high-purity deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆) that is known to be dry.
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Internal Standard: Add a known amount of a stable, non-exchangeable internal standard with a resonance in a clear region of the spectrum (e.g., tetramethylsilane (B1202638) (TMS) or another suitable standard).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for full relaxation of all protons, ensuring accurate integration.
-
Analysis:
-
Integrate the residual proton signals corresponding to the ethyl and methyl positions on the pyrazine ring.
-
Integrate the signal from the internal standard.
-
Compare the integration of the residual proton signals to the integration of the internal standard to calculate the percentage of non-deuterated sites. The isotopic purity is 100% minus the calculated percentage of residual protons.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
Correcting for matrix effects with 3-Ethyl-2,5-dimethylpyrazine-d5 in coffee samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Ethyl-2,5-dimethylpyrazine-d5 to correct for matrix effects in the analysis of its native counterpart in coffee samples.
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Ethyl-2,5-dimethylpyrazine in coffee using a deuterated internal standard.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column interacting with the pyrazines. | - Replace the GC inlet liner with a new, deactivated liner. - Trim the first few centimeters of the analytical column to remove active sites. - Ensure the column is properly installed in the inlet and detector. |
| Co-elution with matrix components. | - Optimize the GC temperature program to improve separation. - Consider using a different stationary phase for the GC column. | |
| Inconsistent Internal Standard Response | Inaccurate spiking of the internal standard. | - Ensure precise and consistent addition of this compound to all samples and standards. - Use a calibrated pipette and verify the concentration of the internal standard solution. |
| Degradation of the internal standard. | - Check the stability and storage conditions of the this compound stock solution. | |
| Differential matrix effects between samples. | - Dilute the sample extract to reduce the concentration of matrix components. - Optimize the sample cleanup procedure (e.g., Solid Phase Extraction - SPE) to remove interfering compounds. | |
| Low Analyte Recovery | Inefficient extraction from the coffee matrix. | - Optimize the extraction solvent and method (e.g., solvent extraction, headspace solid-phase microextraction - HS-SPME). - Ensure thorough mixing and sufficient extraction time. |
| Loss of volatile analyte during sample preparation. | - Minimize sample exposure to air and high temperatures. - Use sealed vials for extraction and analysis. | |
| High Background Noise or Ghost Peaks | Contamination of the GC-MS system. | - Bake out the GC column and clean the ion source. - Check for leaks in the system. - Run a blank solvent injection to identify the source of contamination. |
| Carryover from a previous injection. | - Run a solvent blank after a high-concentration sample. - Optimize the injector cleaning parameters. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound necessary for analyzing coffee samples?
A1: Coffee has a very complex matrix containing hundreds of chemical compounds. These compounds can interfere with the analysis of the target analyte, a phenomenon known as the "matrix effect." This interference can either enhance or suppress the signal of the analyte in the mass spectrometer, leading to inaccurate quantification. A deuterated internal standard, such as this compound, is chemically almost identical to the analyte of interest (3-Ethyl-2,5-dimethylpyrazine). Therefore, it experiences similar matrix effects and any variability during sample preparation and injection. By adding a known amount of the deuterated standard to the sample, the ratio of the analyte to the internal standard can be used for accurate quantification, effectively compensating for these variations.[1]
Q2: What are the key considerations when preparing coffee samples for pyrazine (B50134) analysis?
A2: The primary goal of sample preparation is to efficiently extract the volatile pyrazines while minimizing the co-extraction of interfering matrix components.[2] Common techniques include:
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Solvent Extraction: Using a suitable solvent to extract the pyrazines from the ground coffee. Water has been shown to be an effective extraction solvent for alkylpyrazines in coffee.[1]
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Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique where a fiber coated with an adsorbent material is exposed to the headspace above the coffee sample to trap the volatile compounds.[2] This method is effective for concentrating volatile pyrazines.[3]
Q3: How can I confirm that the matrix effect is being effectively corrected?
A3: You can assess the effectiveness of the matrix effect correction by performing a matrix effect experiment. This typically involves comparing the signal response of the analyte in three different samples:
-
A neat solution of the analyte and internal standard in a pure solvent.
-
A post-extraction spiked sample, where the analyte and internal standard are added to a blank coffee extract after the extraction process.
-
A pre-extraction spiked sample, where the analyte and internal standard are added to the coffee matrix before extraction.
By comparing the analyte-to-internal standard ratios across these samples, you can quantify the extent of the matrix effect and the effectiveness of the correction provided by the internal standard.
Q4: Can this compound be used to quantify other pyrazines in coffee?
A4: While it is best practice to use a specific deuterated internal standard for each analyte, in some cases, a structurally similar internal standard can be used for semi-quantification if a specific standard is unavailable. However, for accurate quantification, the physicochemical properties of the internal standard should be as close as possible to the analyte. Since different alkylpyrazines have varying volatilities and chromatographic behaviors, using this compound to quantify other pyrazines may introduce inaccuracies.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction using Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Weighing: Weigh 1.0 g of freshly ground roasted coffee into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to the vial. The amount should be chosen to be within the calibration range.
-
Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately after extraction, desorb the trapped analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
Protocol 2: GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer (MS) System: JEOL JMS-Q1500GC Master-Quad or equivalent.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 5°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for 3-Ethyl-2,5-dimethylpyrazine: m/z 136
-
Qualifier ion for 3-Ethyl-2,5-dimethylpyrazine: m/z 108
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Quantifier ion for this compound: m/z 141
-
Qualifier ion for this compound: m/z 113
-
Data Presentation
The following tables provide an example of quantitative data that can be obtained and a summary of typical pyrazine concentrations found in coffee.
Table 1: Example Recovery Data for 3-Ethyl-2,5-dimethylpyrazine in Spiked Coffee Samples
| Sample | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| Coffee A (Arabica) | 50 | 48.5 | 97 |
| Coffee B (Robusta) | 50 | 51.2 | 102.4 |
| Decaffeinated Coffee | 50 | 47.9 | 95.8 |
Table 2: Typical Concentration Ranges of 3-Ethyl-2,5-dimethylpyrazine in Roasted Coffee
| Coffee Type | Concentration Range (mg/kg) | Reference |
| Roasted Arabica | 0.5 - 5.0 | [1] |
| Roasted Robusta | 1.0 - 10.0 | [1] |
Visualizations
Caption: Experimental Workflow for Pyrazine Analysis in Coffee.
References
- 1. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography—Mass Spectrometry and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of 3-Ethyl-2,5-dimethylpyrazine using SIDA with 3-Ethyl-2,5-dimethylpyrazine-d5
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate quantitative analysis of 3-Ethyl-2,5-dimethylpyrazine using Stable Isotope Dilution Analysis (SIDA) with its deuterated internal standard, 3-Ethyl-2,5-dimethylpyrazine-d5.
Frequently Asked Questions (FAQs)
Q1: What is Stable Isotope Dilution Analysis (SIDA) and why is it preferred for the quantification of 3-Ethyl-2,5-dimethylpyrazine?
A1: Stable Isotope Dilution Analysis (SIDA) is a highly accurate analytical technique used for the quantification of compounds in complex matrices.[1][2][3] It involves adding a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) to the sample as an internal standard. This labeled standard is chemically identical to the native compound and behaves similarly during sample preparation, extraction, and analysis, but has a different mass. By measuring the ratio of the native analyte to the labeled internal standard, any losses during the analytical process can be corrected for, leading to highly accurate and precise quantification.
Q2: What are the most common matrices in which 3-Ethyl-2,5-dimethylpyrazine is analyzed?
A2: 3-Ethyl-2,5-dimethylpyrazine is a significant volatile compound that contributes to the characteristic aromas of numerous thermally processed foods.[4] Its formation is primarily attributed to the Maillard reaction between amino acids and reducing sugars that occurs upon heating. Consequently, it is frequently analyzed in matrices such as:
Q3: What are the key advantages of using this compound as an internal standard?
A3: The primary advantages of using a stable isotope-labeled internal standard like this compound are:
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High Accuracy and Precision: It corrects for variations in extraction efficiency, sample volume, and instrument response.
-
Similar Chemical and Physical Properties: The deuterated standard has nearly identical chromatographic retention times and ionization efficiencies to the native analyte, minimizing analytical bias.
-
Reduced Matrix Effects: It helps to compensate for the suppression or enhancement of the analyte signal caused by other components in the sample matrix.
Q4: Where can I source this compound?
A4: this compound is available from various chemical suppliers that specialize in stable isotope-labeled compounds for research and analytical purposes.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the SIDA of 3-Ethyl-2,5-dimethylpyrazine.
Issue 1: Inaccurate or Inconsistent Quantitative Results
| Question | Potential Cause | Troubleshooting Steps |
| Why are my quantitative results for 3-Ethyl-2,5-dimethylpyrazine inconsistent despite using this compound? | Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix. | 1. Conduct a Matrix Effect Study: Prepare three sets of samples: A) Standard solution in a clean solvent, B) Blank matrix extract spiked with the analyte and internal standard post-extraction, and C) Blank matrix spiked with the analyte and internal standard pre-extraction. Compare the peak areas to assess the degree of matrix effect. 2. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components. |
| Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard may be replaced by hydrogen atoms from the solvent or matrix. | 1. Check Solvent pH: Avoid storing or analyzing the deuterated standard in highly acidic or basic solutions, which can catalyze isotopic exchange. 2. Evaluate Label Stability: If isotopic exchange is suspected, analyze a solution of the internal standard over time to monitor for any changes in its mass spectrum. | |
| Impurity in Internal Standard: The this compound standard may contain a small amount of the unlabeled analyte. | 1. Analyze the Internal Standard Solution Alone: Inject a solution of the deuterated internal standard and monitor for the presence of the unlabeled 3-Ethyl-2,5-dimethylpyrazine. The response should be negligible compared to the lowest calibration standard. |
Issue 2: Chromatographic Problems
| Question | Potential Cause | Troubleshooting Steps |
| Why do 3-Ethyl-2,5-dimethylpyrazine and this compound have slightly different retention times? | Deuterium Isotope Effect: The substitution of hydrogen with deuterium can lead to a slight difference in retention time, with the deuterated compound often eluting slightly earlier on nonpolar GC columns.[6][7][8][9][10] | 1. Optimize Chromatographic Conditions: Adjust the GC temperature program (e.g., slower ramp rate) to improve the resolution between the analyte and internal standard. 2. Ensure Proper Integration: Verify that the peak integration software is correctly identifying and integrating both the analyte and internal standard peaks, even with a slight retention time difference. |
| Why are my chromatographic peaks for pyrazines tailing or showing poor shape? | Active Sites in the GC System: Exposed silanols in the injector liner or on the column can interact with the pyrazines, leading to peak tailing. | 1. Use Deactivated Liners: Employ deactivated injector liners and replace them regularly. 2. Column Maintenance: Trim a small portion (10-20 cm) from the inlet of the GC column to remove any active sites that may have developed. |
| Co-elution of Isomers: Other pyrazine (B50134) isomers with similar retention times may be co-eluting with the target analyte. | 1. Use a High-Resolution GC Column: Employ a column with a stationary phase that provides good selectivity for pyrazine isomers. 2. Optimize Temperature Program: A slower temperature ramp can improve the separation of closely eluting isomers. |
Data Presentation: Quantitative Comparisons
Table 1: Comparison of Extraction Methods for Pyrazines from Food Matrices
| Extraction Method | Principle | Typical Recovery Efficiency | Advantages | Disadvantages |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the headspace of a sample onto a coated fiber. | Varies with fiber type and matrix (can be >80%) | Solvent-free, simple, sensitive for volatile compounds. | Fiber lifetime can be limited; competitive adsorption can occur. |
| Liquid-Liquid Extraction (LLE) | Partitioning of pyrazines between two immiscible liquid phases (e.g., water and dichloromethane). | Can be >90% with multiple extractions.[11] | Suitable for a wide range of pyrazines, including less volatile ones. | Requires the use of organic solvents; can be time-consuming. |
| Solid-Phase Extraction (SPE) | Separation of pyrazines from the sample matrix based on their affinity for a solid sorbent. | Typically >85% | Provides good sample cleanup and concentration. | Can be more expensive than LLE; requires method development to select the appropriate sorbent. |
Table 2: Typical GC-MS Parameters for 3-Ethyl-2,5-dimethylpyrazine Analysis
| Parameter | Typical Setting | Rationale |
| GC Column | Non-polar (e.g., DB-5ms, HP-5ms) or polar (e.g., DB-WAX) capillary column | Non-polar columns separate based on boiling point, while polar columns provide selectivity for polar compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 40-60 °C (hold 2-5 min), Ramp: 3-10 °C/min to 230-250 °C | A temperature program is necessary to separate a range of volatile and semi-volatile compounds. |
| MS Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes by monitoring specific ions. |
| Quantification Ion (m/z) for 3-Ethyl-2,5-dimethylpyrazine | 136 (M+), 121 | The molecular ion and a characteristic fragment ion are typically used for quantification and confirmation. |
| Quantification Ion (m/z) for this compound | 141 (M+), 126 | The molecular ion and a characteristic fragment ion of the deuterated standard. |
Experimental Protocols
Protocol 1: SIDA of 3-Ethyl-2,5-dimethylpyrazine in Roasted Coffee using HS-SPME-GC-MS
1. Sample Preparation: a. Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial. b. Add a known amount of this compound internal standard solution to achieve a concentration within the calibration range. c. Add 5 mL of a saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile compounds.[12] d. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure: a. Place the vial in a heating block or autosampler agitator set to 70°C. b. Equilibrate the sample for 15 minutes with agitation. c. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 70°C. d. Retract the fiber into the needle.
3. GC-MS Analysis: a. Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode. b. Use the GC-MS parameters outlined in Table 2. c. Acquire data in SIM mode, monitoring the quantification and confirmation ions for both 3-Ethyl-2,5-dimethylpyrazine and this compound.
4. Calibration and Quantification: a. Prepare a series of calibration standards in a blank matrix (e.g., a non-flavored instant coffee solution) by spiking with known concentrations of 3-Ethyl-2,5-dimethylpyrazine and a constant concentration of this compound. b. Analyze the calibration standards using the same HS-SPME-GC-MS method. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. d. Calculate the concentration of 3-Ethyl-2,5-dimethylpyrazine in the samples using the calibration curve.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting low recovery of 3-Ethyl-2,5-dimethylpyrazine-d5 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of 3-Ethyl-2,5-dimethylpyrazine-d5 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during liquid-liquid extraction (LLE)?
Low recovery during LLE can stem from several factors. One common issue is an insufficient number of extractions; for pyrazines, it is often necessary to perform at least 3-4 extractions with fresh solvent to achieve recoveries greater than 90%.[1] Another critical factor is the choice of an inappropriate extraction solvent. If the solvent's polarity is not well-matched to the analyte, partitioning into the organic phase will be inefficient.[1] Additionally, the inherent polarity of some pyrazines can make them challenging to extract with certain organic solvents.[1]
Q2: Which solvents are recommended for the extraction of this compound?
The selection of the appropriate solvent is crucial for successful extraction. Dichloromethane (B109758) (DCM) is effective for a broad range of pyrazines.[1] For less polar pyrazines, hexane (B92381) is a good option and has the added benefit of not co-extracting polar impurities like imidazoles.[1][2][3] More polar solvents such as methyl-t-butyl ether (MTBE) and ethyl acetate (B1210297) can also be used and may extract a wider range of pyrazines, but they are also more likely to co-extract polar impurities.[1][2][3] A mixture of hexane and ethyl acetate (e.g., 90/10) can also be an effective solvent system.[1][2][3]
Q3: Can pH adjustment of the aqueous sample improve the recovery of this compound?
Yes, for ionizable compounds, adjusting the pH of the aqueous sample is a critical step to ensure the analyte is in its neutral form, which optimizes its partitioning into the organic solvent. For basic compounds like pyrazines, the aqueous sample should be adjusted to a pH two units above the pKa of the analyte to maximize recovery.
Q4: Are there alternative extraction methods to LLE for this compound?
When LLE proves to be inefficient, especially for highly polar pyrazines, other techniques can be employed. Solid-phase extraction (SPE) is a highly selective alternative that can be used to purify and concentrate the analyte of interest from complex matrices.[4][5] Distillation, particularly for volatile pyrazines, can also be an effective method to separate them from non-volatile impurities.[1][2][3]
Q5: How can I prevent the co-extraction of impurities?
The choice of solvent plays a significant role in preventing the co-extraction of impurities. Using a non-polar solvent like hexane can avoid the extraction of polar impurities such as imidazoles.[1][2][3] If a more polar solvent is necessary and co-extraction occurs, a subsequent purification step, such as column chromatography with silica (B1680970) gel, can be used to remove the unwanted polar compounds.[1][2][3]
Troubleshooting Guide: Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving low recovery issues during the extraction of this compound.
Table 1: Troubleshooting Low Recovery
| Symptom | Potential Cause | Recommended Solution |
| Low recovery in the first extraction. | Inappropriate solvent choice. | Select a solvent based on the polarity of this compound. Consider solvents like DCM, hexane, or a hexane/ethyl acetate mixture.[1][2] |
| Incorrect pH of the aqueous phase. | Adjust the pH of the aqueous sample to ensure the pyrazine (B50134) is in its neutral form, thereby increasing its affinity for the organic solvent. | |
| Recovery improves with subsequent extractions, but the overall yield is still low. | Insufficient number of extractions. | Increase the number of extractions to at least 3-4, using fresh solvent for each extraction, to achieve a recovery of over 90%.[1][2] |
| Emulsion formation at the solvent interface. | Add a small amount of salt (salting out) to the aqueous phase to break the emulsion and improve phase separation. | |
| Good recovery, but the final product is impure. | Co-extraction of impurities. | If using a polar solvent, consider switching to a non-polar solvent like hexane.[1][2][3] Alternatively, incorporate a post-extraction purification step like silica gel column chromatography.[1][2][3] |
| Low recovery after Solid-Phase Extraction (SPE). | Inappropriate sorbent selection. | Ensure the sorbent chemistry is matched to the analyte. For pyrazines, a C18 sorbent is often a good starting point. |
| Incorrect conditioning or equilibration of the SPE cartridge. | Follow the manufacturer's protocol for conditioning and equilibration to ensure the sorbent is properly activated. | |
| Sample overload. | Use a larger SPE cartridge or reduce the sample concentration to avoid exceeding the sorbent's capacity.[4] | |
| Inefficient elution. | Optimize the elution solvent by increasing its strength or volume to ensure complete elution of the analyte from the sorbent.[4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
-
Sample Preparation: Ensure the aqueous sample containing this compound is at room temperature.
-
pH Adjustment: Adjust the pH of the aqueous sample to be at least two pH units above the pKa of this compound using a suitable base (e.g., NaOH).
-
Extraction:
-
Transfer the pH-adjusted aqueous sample to a separatory funnel.
-
Add an appropriate volume of the selected organic solvent (e.g., dichloromethane or hexane). A solvent-to-sample ratio of 1:3 is a good starting point.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate completely.
-
Drain the organic layer (bottom layer if using DCM, top layer if using hexane) into a clean collection flask.
-
Repeat the extraction process at least two more times with fresh organic solvent.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the solvent using a rotary evaporator to obtain the extracted this compound.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound
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Cartridge Selection: Choose a C18 SPE cartridge with an appropriate sorbent mass for the sample size.
-
Conditioning: Condition the cartridge by passing methanol (B129727) through it, followed by water. This activates the sorbent.
-
Equilibration: Equilibrate the cartridge with the same solvent as the sample matrix, with the pH adjusted as in the LLE protocol.
-
Sample Loading: Load the sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a weak solvent to remove any weakly bound impurities. The wash solvent should be strong enough to elute interferences but not the analyte of interest.
-
Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Concentration: If necessary, the eluate can be concentrated to increase the analyte concentration.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Logical relationship of pH and extraction efficiency for pyrazines.
References
Technical Support Center: Analysis of 3-Ethyl-2,5-dimethylpyrazine-d5 by GC-MS
This guide provides technical support for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 3-Ethyl-2,5-dimethylpyrazine-d5. It includes frequently asked questions (FAQs) and troubleshooting advice to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in GC-MS analysis?
A1: Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons[1]. They are chemically and physically almost identical to the non-deuterated analyte of interest, meaning they behave similarly during sample preparation, injection, and chromatography.[1] This similarity allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[1][2] In the mass spectrometer, the deuterated standard is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z), enabling accurate quantification.[1][3]
Q2: What are the recommended starting GC-MS parameters for the analysis of this compound?
A2: The optimal parameters can vary depending on the specific instrument and matrix. However, a good starting point for method development for pyrazines is summarized in the table below. These parameters are based on typical methods for analyzing pyrazines in various samples.[4][5][6]
| Parameter | Recommended Setting | Justification |
| GC Column | Non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms)[4] | Provides good separation for volatile and semi-volatile compounds like pyrazines.[7] |
| Injection Mode | Splitless | Ideal for trace analysis where high sensitivity is required, as it transfers nearly the entire sample to the column.[8][9][10][11] |
| Injector Temperature | 250 °C[4][5] | Ensures rapid and complete vaporization of the analyte without causing thermal degradation.[12] |
| Oven Temperature Program | Initial: 40-50 °C (hold for 1-3 min), Ramp: 5-10 °C/min to 200-240 °C, Final Hold: 2-5 min[4][5][6] | A temperature ramp allows for the separation of compounds with different boiling points.[13] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[6][14] | Helium is a common and effective carrier gas for GC-MS analysis.[13] |
| MS Transfer Line Temp. | 250 °C[14] | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Ion Source Temperature | 230 °C[14] | A standard temperature for electron ionization (EI) that provides good fragmentation patterns. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible mass spectra. |
| MS Scan Range | 40-400 amu[15] | A wide enough range to capture the molecular ion and key fragment ions of the analyte and internal standard. |
Q3: Should I use split or splitless injection for my analysis?
A3: The choice between split and splitless injection depends on the concentration of your analyte.[8][10]
-
Splitless injection is recommended for trace analysis (low concentrations) because it directs almost the entire vaporized sample onto the GC column, maximizing sensitivity.[8][9][10][11]
-
Split injection is suitable for high-concentration samples. It vents a portion of the sample, preventing column overload and leading to sharper peaks.[8][11][16]
For quantitative analysis using an internal standard like this compound, splitless injection is often preferred to achieve the lowest possible detection limits.[9]
Experimental Protocol: Quantitative Analysis of 3-Ethyl-2,5-dimethylpyrazine (B149181) using a Deuterated Internal Standard
This protocol outlines a general procedure for the quantitative analysis of 3-ethyl-2,5-dimethylpyrazine in a liquid matrix (e.g., a beverage) using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 10 mL sample, add a known amount of this compound solution.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[4]
-
Centrifuge the sample to separate the organic and aqueous layers.[4]
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
The sample is now ready for GC-MS analysis.
2. GC-MS Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system using the optimized parameters from the table above.
-
Acquire the data in full scan mode to identify the retention times and mass spectra of both the analyte and the internal standard.
-
For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both 3-ethyl-2,5-dimethylpyrazine and this compound.
3. Data Analysis
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Create a calibration curve by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown sample by comparing its response ratio to the calibration curve.
Caption: Experimental workflow for GC-MS analysis.
Troubleshooting Guide
This section addresses common problems encountered during the GC-MS analysis of this compound.
Q4: I am observing poor peak shape (tailing or fronting). What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Column Activity: Active sites in the GC column or liner can interact with the analyte, causing peak tailing.[17][18] Solution: Deactivate the liner with a silylation agent or replace it. Condition the column at a high temperature to remove contaminants.[13][17]
-
Column Overload: Injecting too much sample can lead to peak fronting.[18] Solution: Dilute the sample or use a split injection.[18]
-
Improper Injection Technique: A slow injection can cause band broadening.[17] Solution: Ensure the autosampler is functioning correctly or use a faster manual injection.
-
Inlet Temperature Too Low: If the inlet temperature is not high enough, the sample may not vaporize completely and quickly, leading to broad peaks.[19] Solution: Increase the inlet temperature, but be careful not to cause thermal degradation.[12]
Q5: My signal intensity is low, or I am not seeing a peak for my analyte.
A5: Low or no signal can be due to a variety of issues:
-
Leaks in the System: Leaks in the injector or column connections can lead to a loss of sample and reduced sensitivity.[17][20] Solution: Use an electronic leak detector to find and repair any leaks.[20][21]
-
Incorrect Split Ratio: If using a split injection, the split ratio may be too high, sending most of the sample to the vent.[17] Solution: Reduce the split ratio or switch to a splitless injection.[17]
-
Short Purge Activation Time (Splitless): In splitless mode, if the purge valve opens too soon, the entire sample may not have been transferred to the column.[17] Solution: Increase the purge activation (splitless hold) time.[17]
-
Injector Temperature Too Low: For less volatile compounds, a low injector temperature can result in poor sample transfer to the column.[17][19] Solution: Increase the injector temperature.[12][17]
-
MS Source Contamination: A dirty ion source can significantly reduce sensitivity. Solution: Vent the mass spectrometer and clean the ion source according to the manufacturer's instructions.
Q6: I see a small shift in retention time between the deuterated standard and the non-deuterated analyte. Is this normal?
A6: Yes, a slight difference in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the chromatographic isotope effect.[1][22] This is generally not a problem for quantification as long as the peaks are well-resolved and properly integrated.[1] However, a large shift could indicate a problem with the chromatography.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Split vs Splitless Injection [restek.com]
- 11. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 12. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Navigating Split and Splitless Injections with Crowdsourced Insights | Separation Science [sepscience.com]
- 17. stepbio.it [stepbio.it]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 20. books.rsc.org [books.rsc.org]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Isotopic Interference in Pyrazine Quantification
Welcome to the technical support center for addressing isotopic interference in pyrazine (B50134) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges, troubleshooting strategies, and best practices for handling isotopic data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of pyrazine quantification?
A1: Isotopic interference, or isotopic cross-contribution, occurs when the isotopic distribution of your target pyrazine analyte overlaps with the mass-to-charge (m/z) ratio of your isotopically labeled internal standard (e.g., a deuterated pyrazine).[1][2] This is because elements like carbon, nitrogen, and oxygen naturally exist as a mixture of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[1] These heavier isotopes create small peaks at M+1, M+2, etc., relative to the main monoisotopic peak in the mass spectrum. This can lead to the signal from the natural isotopes of the analyte artificially inflating the signal of the internal standard, or vice-versa, leading to inaccurate quantification.[1][2]
Q2: Why is it crucial to correct for isotopic interference?
A2: Correcting for the natural abundance of isotopes is critical for accurate and reliable quantification, especially when using stable isotope dilution analysis (SIDA).[1][3] Failure to do so can result in:
-
Inaccurate Quantification: The measured intensity of the labeled internal standard can be artificially inflated by the natural isotopic abundance of the unlabeled analyte, leading to an underestimation of the analyte concentration.[1]
-
Non-linear Calibration Curves: Isotopic interference can disrupt the linear relationship between the concentration and the signal intensity ratio, biasing the quantitative results.[2]
Q3: What are the common indicators of isotopic interference in my data?
A3: You can suspect isotopic interference by observing the following:
-
Overlapping Isotopic Clusters: In your mass spectrum, the isotopic pattern of the analyte may overlap with the signal of the labeled internal standard.
-
Inconsistent Ratios: The ratio of the analyte to the internal standard may not be consistent across different concentrations.
-
Non-Linearity in Calibration: Your calibration curve may show a non-linear response, especially at higher analyte concentrations.[4]
-
Broad or Asymmetrical Peaks: While often associated with chromatographic issues, severe isotopic overlap can sometimes contribute to distorted peak shapes.[5]
Q4: What is Stable Isotope Dilution Analysis (SIDA) and why is it the preferred method for pyrazine quantification?
A4: Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[3] Deuterated pyrazines are often considered the "gold standard" for this purpose.[4] This method is preferred because the labeled internal standard is chemically and physically almost identical to the analyte. This means it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively correcting for any analyte loss during these steps.[3] By measuring the ratio of the analyte to the known amount of added internal standard, a very accurate concentration can be determined.[3]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during pyrazine quantification where isotopic interference is a suspected cause.
Problem: Inaccurate or inconsistent quantitative results.
-
Possible Cause: Overlap of the natural isotopic peaks of the analyte with the signal of the deuterated internal standard.
-
Solution:
-
Verify Isotopic Purity of the Standard: Ensure the isotopic purity of your deuterated internal standard is high and accurately known. Impurities can contribute to the signal of the unlabeled analyte.
-
Implement a Correction Algorithm: Use a mathematical correction method to subtract the contribution of the natural isotopes from the measured signal of the internal standard. This can be done using matrix-based calculations or deconvolution software.[1][6]
-
Optimize Chromatographic Separation: While deuterated standards often co-elute with the analyte, a slight separation can sometimes be beneficial to prevent signal overlap, especially if the standard contains unlabeled impurities.[4] This can be achieved by adjusting the temperature program or using a more selective GC column.[7]
-
Problem: My calibration curve is non-linear.
-
Possible Cause: Isotopic cross-contribution is more pronounced at higher analyte-to-internal standard ratios, leading to a non-linear response.[4]
-
Solution:
-
Apply a Non-Linear Calibration Function: Instead of a standard linear regression, use a non-linear fitting model that accounts for the isotopic interference.[4]
-
Perform Isotopic Correction: Correct the raw data for natural isotope abundance before constructing the calibration curve. This should restore linearity.[1]
-
Adjust Concentration Ratios: If possible, work within a concentration range where the isotopic interference has a minimal and more predictable impact.
-
Problem: I suspect my deuterated internal standard is undergoing H/D exchange.
-
Possible Cause: The deuterium (B1214612) atoms on the internal standard are being replaced by hydrogen atoms from the sample matrix or solvent, especially under acidic or basic conditions.
-
Solution:
-
Confirmation: Analyze a blank matrix spiked with the internal standard over time. An increase in the signal corresponding to the unlabeled analyte indicates that an exchange is occurring.[4]
-
Mitigation:
-
Adjust the pH of your sample and extraction solvents to be as neutral as possible.
-
Minimize sample processing times and exposure to harsh conditions.
-
Consider using a ¹³C or ¹⁵N labeled internal standard if H/D exchange is persistent, as these are generally more stable.
-
-
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the impact of isotopic interference and the importance of correction.
| Sample ID | Uncorrected Analyte Concentration (ng/mL) | Corrected Analyte Concentration (ng/mL) | % Difference |
| Sample A | 85.3 | 98.7 | -13.6% |
| Sample B | 152.1 | 175.4 | -13.3% |
| Sample C | 298.5 | 340.2 | -12.3% |
This table demonstrates that failing to correct for isotopic interference can lead to a significant underestimation of the true analyte concentration.
Experimental Protocols
Protocol 1: Quantification of Pyrazines using Stable Isotope Dilution GC-MS
This protocol provides a general workflow for the quantification of alkylpyrazines in a food matrix.
1. Sample Preparation and Extraction (SPME)
-
Weigh 2-5 grams of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the deuterated pyrazine internal standard solution.
-
Seal the vial and equilibrate at 60°C for 15 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes while maintaining the temperature.[8]
2. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min and hold for 5 minutes.[5]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Protocol 2: Correction for Natural Isotope Abundance
This protocol outlines the general steps for correcting mass spectrometry data for natural isotope abundance using a software tool.[1]
1. Data Acquisition
-
Acquire your mass spectrometry data with sufficient resolution to clearly observe the isotopic cluster of your analyte and internal standard.[1]
2. Data Extraction
-
Extract the mass spectra and the intensities of the isotopic peaks for both the analyte and the internal standard.
3. Software-Based Correction
-
Use a specialized software package for isotopic correction (e.g., IsoCor, IsoCorrectoR).[6][9]
-
Input the following information into the software:
-
The molecular formula of the pyrazine analyte.
-
The molecular formula and isotopic label of the internal standard (e.g., number of deuterium atoms).
-
The isotopic purity of the labeled internal standard.
-
The measured mass and intensity data for each isotopologue.[1]
-
-
Execute the Correction Algorithm: The software will perform a deconvolution to subtract the contribution of the naturally abundant isotopes from the measured data.[1]
4. Data Analysis
-
The output will be the corrected isotopologue distribution. Use the corrected peak intensities to calculate the concentration of your pyrazine analyte.
Visualizations
Caption: Workflow for pyrazine quantification with isotopic correction.
Caption: Diagram illustrating isotopic overlap and interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
Stability of 3-Ethyl-2,5-dimethylpyrazine-d5 in various solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethyl-2,5-dimethylpyrazine-d5 in various solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work involving this compound.
Issue 1: Inconsistent Assay Results or Loss of Potency
Symptoms:
-
Lower-than-expected concentration of this compound in your working solution.
-
Variable results between experimental replicates.
-
Reduced biological or chemical activity in your assay.
Possible Causes:
-
Degradation of the compound in the chosen solvent.
-
Instability of the compound under specific experimental conditions (e.g., temperature, pH, light exposure).
-
Improper storage of stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Recommended Actions:
-
Verify Compound Integrity: Use an analytical method like LC-MS or GC-MS to confirm the purity of your solid this compound.
-
Review Storage Conditions: Ensure the solid compound and solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers to prevent exposure to moisture and air.[1]
-
Prepare Fresh Solutions: Prepare new stock and working solutions from the verified solid compound.[1]
-
Assess Solution Stability: Compare the performance of freshly prepared solutions with older ones to determine if degradation is occurring over time in your solvent of choice.[1]
-
Solvent Selection: If instability is suspected, consider switching to a more suitable solvent based on stability data. Refer to the data tables below for guidance.
-
pH and Temperature Control: Ensure the pH and temperature of your experimental medium are within a stable range for the compound.
Issue 2: Visible Changes in Solution
Symptoms:
-
Color change in the solution.
-
Formation of precipitate.
Possible Causes:
-
Compound degradation leading to colored byproducts.
-
Low solubility of the compound in the chosen solvent at the working concentration.
-
Reaction with components of the solvent or container.
Troubleshooting Steps:
-
Check Solubility: Review the solubility data for this compound in your chosen solvent. You may be exceeding the solubility limit.
-
Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.
-
Investigate Container Compatibility: Ensure the storage container is inert and does not leach impurities that could react with the compound.
-
Forced Degradation Study: To understand potential degradation pathways, a forced degradation study under stress conditions (e.g., acid, base, oxidation, heat, light) can be insightful.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a clean, dry vial.
-
Add the desired volume of the appropriate solvent to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature.
Protocol 2: Conducting a Short-Term Stability Study
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into several aliquots in appropriate vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot from each condition by a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Data Presentation
The following tables provide hypothetical stability data for this compound in various solvents under different conditions. This data is for illustrative purposes to guide solvent selection and experimental design.
Table 1: Short-Term Stability of this compound (1 mg/mL) at Room Temperature (25°C)
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| DMSO | >99% | 99% | 98% |
| Ethanol (B145695) | >99% | 98% | 96% |
| Acetonitrile | >99% | >99% | >99% |
| Methanol | 98% | 95% | 92% |
| Water (pH 7.4) | 95% | 90% | 85% |
Table 2: Long-Term Storage Stability of this compound (1 mg/mL) in DMSO
| Storage Condition | % Remaining after 1 week | % Remaining after 1 month | % Remaining after 3 months |
| Room Temperature (25°C) | 95% | 88% | 75% |
| Refrigerated (4°C) | >99% | 98% | 96% |
| Frozen (-20°C) | >99% | >99% | >99% |
| Frozen (-80°C) | >99% | >99% | >99% |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound? A1: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, room temperature in a desiccated environment is generally acceptable.[4]
Q2: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate? A2: It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] If repeated use from a single stock is necessary, it is recommended to limit the number of freeze-thaw cycles to less than five and to re-qualify the solution's concentration periodically.
Q3: What analytical methods are suitable for assessing the stability of this compound? A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable method for quantifying the parent compound and detecting potential degradants. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.
Q4: Can I use aqueous buffers to dissolve this compound? A4: 3-Ethyl-2,5-dimethylpyrazine is sparingly soluble in water.[5] While aqueous buffers can be used for preparing dilute working solutions, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. The stability in aqueous solutions may be pH-dependent and should be experimentally verified.
Q5: What are the potential degradation pathways for pyrazines? A5: Pyrazines can be susceptible to oxidation and photodegradation. The stability can also be influenced by the pH of the medium. Forced degradation studies can help elucidate the specific degradation pathways for this compound.[3]
Logical Relationship for Stability Assessment:
Caption: Key factors for a reliable stability assessment study.
References
Technical Support Center: Analysis of 3-Ethyl-2,5-dimethylpyrazine in Roasted Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-Ethyl-2,5-dimethylpyrazine, a key flavor compound formed during the roasting of various food products.
Frequently Asked Questions (FAQs)
Q1: What is the significance of 3-Ethyl-2,5-dimethylpyrazine in roasted products?
A1: 3-Ethyl-2,5-dimethylpyrazine is a crucial pyrazine (B50134) derivative that contributes significantly to the desirable nutty, roasted, and cocoa-like aromas in thermally processed foods such as coffee, cocoa, and nuts. Its formation is a key indicator of flavor development during the roasting process.
Q2: How is 3-Ethyl-2,5-dimethylpyrazine formed during roasting?
A2: 3-Ethyl-2,5-dimethylpyrazine is primarily formed through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs at elevated temperatures. The specific precursors and reaction pathways can vary depending on the food matrix and roasting conditions.
Q3: What analytical techniques are most suitable for the analysis of 3-Ethyl-2,5-dimethylpyrazine?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-Ethyl-2,5-dimethylpyrazine in complex food matrices. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method used in conjunction with GC-MS for this analysis.
Impact of Roasting Conditions on Pyrazine Concentration
The concentration of 3-Ethyl-2,5-dimethylpyrazine and other alkylpyrazines is highly dependent on the roasting temperature and duration. Generally, higher roasting temperatures and longer roasting times lead to an increased formation of these compounds, up to a certain point where degradation may occur.
Below is a summary of the impact of roasting conditions on the concentration of various alkylpyrazines in cocoa powder, which can serve as a proxy for the behavior of 3-Ethyl-2,5-dimethylpyrazine.
| Roasting Temperature (°C) | Roasting Time (min) | 2-Methylpyrazine (ppb) | 2,5-Dimethylpyrazine (ppb) | 2,3-Dimethylpyrazine (ppb) | 2,3,5-Trimethylpyrazine (ppb) | 2,3,5,6-Tetramethylpyrazine (ppb) |
| 120 | 20 | 1385.0 | 1492.0 | 2311.0 | 8402.1 | 10228.5 |
| 120 | 30 | 1249.0 | 1587.0 | 3241.0 | 9560.0 | 11540.0 |
| 120 | 40 | 1192.0 | 1521.0 | 4520.0 | 10280.0 | 12860.0 |
| 130 | 20 | 1321.0 | 1554.0 | 2256.0 | 10560.0 | 12150.0 |
| 130 | 30 | 1129.0 | 1623.0 | 6281.0 | 11030.0 | 12670.0 |
| 130 | 40 | 1085.0 | 1562.0 | 4740.0 | 11770.0 | 14030.0 |
| 140 | 20 | 1471.0 | 1573.0 | 2416.0 | 10840.0 | 12790.0 |
| 140 | 30 | 1213.0 | 1644.0 | 3323.0 | 11810.0 | 14930.0 |
| 140 | 40 | 967.2 | 1678.0 | 2430.0 | 12540.0 | 15070.0 |
Data adapted from a study on cocoa powder. While this table does not specifically list 3-Ethyl-2,5-dimethylpyrazine, it illustrates the general trend of increasing pyrazine concentrations with higher roasting temperatures and longer durations.[1]
Experimental Protocols
A detailed methodology is critical for the accurate quantification of 3-Ethyl-2,5-dimethylpyrazine. Below is a typical experimental protocol using HS-SPME-GC-MS.
1. Sample Preparation:
-
Solid Samples (e.g., roasted coffee beans, nuts):
-
Cryogenically grind the roasted sample to a fine, homogeneous powder.
-
Accurately weigh a specific amount of the powdered sample (e.g., 1-2 g) into a headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.
-
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Seal the vial and place it in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Transfer the SPME fiber to the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column. Use splitless mode to maximize sensitivity.
-
Column: A capillary column with a mid-polar stationary phase (e.g., DB-5ms or equivalent) is typically used for the separation of pyrazines.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Acquisition Mode: A combination of full scan for identification and selected ion monitoring (SIM) for quantification can be employed.
-
Troubleshooting Guide
Users may encounter several issues during the analysis of 3-Ethyl-2,5-dimethylpyrazine. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet liner or column.- Co-elution with other matrix components.- Improper column installation. | - Use a deactivated inlet liner and a high-quality, inert GC column.- Optimize the GC temperature program to improve separation.- Ensure the column is installed correctly, with the appropriate insertion depth into the injector and detector. |
| Low or No Signal | - Inefficient extraction from the sample matrix.- Low concentration of the analyte.- Leak in the GC system. | - Optimize SPME parameters (fiber type, extraction time, and temperature).- Use a more sensitive detection mode (e.g., SIM).- Perform a leak check of the GC system, paying attention to the septum and ferrules. |
| Poor Reproducibility | - Inconsistent sample preparation.- Variability in SPME fiber performance.- Fluctuations in instrument conditions. | - Ensure consistent grinding and weighing of samples.- Condition the SPME fiber before each batch of analyses.- Regularly check and calibrate GC and MS parameters. |
| Matrix Interference | - Co-eluting compounds from the complex food matrix.- Ion suppression or enhancement in the mass spectrometer. | - Optimize the chromatographic separation to resolve interferences.- Use matrix-matched calibration standards to compensate for matrix effects.- Consider a more selective sample preparation technique if interference is severe. |
Visualizing Experimental and Logical Workflows
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the analysis of 3-Ethyl-2,5-dimethylpyrazine.
Caption: Logical workflow for troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Guide to Method Validation for 3-Ethyl-2,5-dimethylpyrazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 3-Ethyl-2,5-dimethylpyrazine, utilizing its deuterated analogue, 3-Ethyl-2,5-dimethylpyrazine-d5, as an internal standard. The comparison focuses on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is collated from established analytical methodologies to offer an objective performance evaluation, aiding in the selection of the most suitable technique for specific analytical requirements.
Comparative Performance of Analytical Methods
The choice between HS-SPME-GC-MS and UPLC-MS/MS for the quantification of 3-Ethyl-2,5-dimethylpyrazine depends on several factors, including the sample matrix, the required sensitivity, and the desired sample throughput. GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like pyrazines. UPLC-MS/MS offers a powerful alternative, particularly for liquid samples, and can provide high throughput and sensitivity.
The following tables summarize the typical validation parameters for both methods, providing a comparative overview of their quantitative performance.
Table 1: Method Validation Parameters for HS-SPME-GC-MS
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Range | 0.1 - 100 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 92 - 108% | 80 - 120% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | < 10% | < 15% |
| - Intermediate Precision (Inter-day) | < 15% | < 20% |
| Limit of Quantification (LOQ) | 0.1 ng/mL | S/N ≥ 10 |
| Limit of Detection (LOD) | 0.03 ng/mL | S/N ≥ 3 |
| Selectivity/Specificity | No significant interfering peaks at the retention time of the analyte and IS | Peak purity > 0.99 |
Table 2: Method Validation Parameters for UPLC-MS/MS
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | ≥ 0.99 |
| Range | 0.05 - 50 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (%RSD) | ||
| - Repeatability (Intra-day) | < 5% | < 15% |
| - Intermediate Precision (Inter-day) | < 10% | < 20% |
| Limit of Quantification (LOQ) | 0.05 ng/mL | S/N ≥ 10 |
| Limit of Detection (LOD) | 0.015 ng/mL | S/N ≥ 3 |
| Selectivity/Specificity | No interfering peaks in the MRM transitions of the analyte and IS | Specific MRM transitions |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical workflows for analytical method validation and the experimental procedures for both HS-SPME-GC-MS and UPLC-MS/MS.
Analytical method validation workflow.
HS-SPME-GC-MS experimental workflow.
UPLC-MS/MS experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of 3-Ethyl-2,5-dimethylpyrazine using HS-SPME-GC-MS and UPLC-MS/MS.
Protocol 1: HS-SPME-GC-MS Method
This method is optimized for the sensitive and selective quantification of 3-Ethyl-2,5-dimethylpyrazine in a solid or liquid matrix.
1. Sample Preparation (HS-SPME):
-
Sample: Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard: Spike the sample with an appropriate concentration of this compound solution.
-
Equilibration: Seal the vial and incubate at 60-80°C for 15-30 minutes with agitation.
-
Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20-40 minutes at the same temperature.
2. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
Injector: Splitless mode at 250°C.
-
Column: DB-WAX or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier ion for 3-Ethyl-2,5-dimethylpyrazine: m/z 136
-
Qualifier ion for 3-Ethyl-2,5-dimethylpyrazine: m/z 121
-
Quantifier ion for this compound: m/z 141
-
Protocol 2: UPLC-MS/MS Method
This method provides a high-throughput alternative, particularly for liquid samples.
1. Sample Preparation:
-
Sample: Take a known volume of the liquid sample or a solvent extract of a solid sample.
-
Internal Standard: Spike with an appropriate concentration of this compound solution.
-
Filtration: Filter the sample through a 0.22 µm syringe filter.
2. UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transition for 3-Ethyl-2,5-dimethylpyrazine: To be determined by direct infusion (e.g., 137.1 > 109.1).
-
MRM transition for this compound: To be determined by direct infusion (e.g., 142.1 > 114.1).
-
Conclusion
Both HS-SPME-GC-MS and UPLC-MS/MS are powerful and reliable techniques for the quantification of 3-Ethyl-2,5-dimethylpyrazine using its deuterated internal standard. The HS-SPME-GC-MS method is particularly well-suited for the analysis of volatile compounds in complex matrices, offering excellent sensitivity and selectivity. The UPLC-MS/MS method provides a high-throughput alternative, especially for liquid samples, with comparable or even superior precision. The choice between these methods will ultimately depend on the specific application, sample matrix, available instrumentation, and the desired level of sensitivity and throughput. A thorough method validation, following the principles outlined in this guide, is essential to ensure the generation of accurate and reliable data for any chosen method.
A Comparative Guide to 3-Ethyl-2,5-dimethylpyrazine-d5 and ¹³C-labeled Pyrazine Standards for Quantitative Analysis
In the realm of analytical chemistry and drug development, the precise quantification of target analytes is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for achieving accurate and reliable results. This guide provides a detailed comparison between two common types of stable isotope-labeled standards for pyrazine (B50134) analysis: deuterated standards, exemplified by 3-Ethyl-2,5-dimethylpyrazine-d5, and ¹³C-labeled standards.
This comparison is intended for researchers, scientists, and drug development professionals who utilize quantitative analytical techniques and seek to understand the nuances and performance differences between these critical internal standards.
Key Performance Characteristics
The choice of an internal standard can significantly impact the accuracy, precision, and robustness of a quantitative assay. Below is a summary of the key characteristics of deuterated (d5) and ¹³C-labeled pyrazine standards.
| Feature | This compound (Deuterated) | ¹³C-labeled Pyrazine Standards |
| Principle | Hydrogen atoms are replaced with deuterium (B1214612) (²H). | Carbon atoms are replaced with carbon-13 (¹³C). |
| Chemical Similarity | High chemical and physical similarity to the analyte.[1] | Virtually identical chemical and physical properties to the analyte.[2][3] |
| Chromatographic Behavior | May exhibit a slight retention time shift (typically elutes slightly earlier) compared to the non-labeled analyte due to the "deuterium isotope effect."[1] | Co-elutes perfectly with the non-labeled analyte under various chromatographic conditions.[2][4] |
| Mass Difference | Provides a distinct mass-to-charge (m/z) ratio for mass spectrometric detection. | Provides a clear and distinct mass-to-charge (m/z) ratio from the native analyte. |
| Potential for Isotopic Exchange | In certain instances, deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the surrounding environment, potentially compromising quantitative accuracy. | Carbon-13 isotopes are stable and not susceptible to exchange, ensuring the isotopic purity of the standard. |
| Matrix Effect Compensation | Effectively compensates for matrix effects due to its high similarity to the analyte.[1] | Considered the "gold standard" for matrix effect compensation due to identical co-elution and ionization behavior with the analyte.[5][6] |
| Availability | Deuterated standards like this compound are commercially available.[7][8] | A wide range of ¹³C-labeled standards for various analytes, including pyrazines, are commercially available.[5][9] |
Experimental Protocol: Quantification of 3-Ethyl-2,5-dimethylpyrazine in a Food Matrix using GC-MS with an Isotope-Labeled Internal Standard
This protocol outlines a general procedure for the quantification of 3-Ethyl-2,5-dimethylpyrazine in a complex matrix, such as coffee, using either this compound or a ¹³C-labeled equivalent as an internal standard.
1. Sample Preparation:
- Weigh 1 gram of the homogenized food sample into a 15 mL centrifuge tube.
- Spike the sample with a known concentration of the internal standard (e.g., 100 ng of this compound or ¹³C-labeled 3-Ethyl-2,5-dimethylpyrazine).
- Add 5 mL of a suitable extraction solvent (e.g., dichloromethane).
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
- Carefully transfer the organic layer to a clean vial.
- Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Injection Volume: 1 µL
- Inlet Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor (Example):
- 3-Ethyl-2,5-dimethylpyrazine (Analyte): Quantifier ion (e.g., m/z 136), Qualifier ion (e.g., m/z 108)
- This compound (IS): Quantifier ion (e.g., m/z 141)
- ¹³C-labeled 3-Ethyl-2,5-dimethylpyrazine (IS): Quantifier ion would depend on the number of ¹³C labels.
3. Data Analysis:
- Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.
- Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
- Determine the concentration of the analyte in the sample by interpolating its response ratio on the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis workflow using an isotope-labeled internal standard.
Logical Relationship of Internal Standard Selection
The choice between a deuterated and a ¹³C-labeled standard depends on several factors, including the specific requirements of the analytical method and the potential for isotopic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newfoodmagazine.com [newfoodmagazine.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Deuterated Pyrazines
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of volatile organic compounds crucial to the flavor and aroma of many food products and pharmaceuticals—is of paramount importance. The use of deuterated internal standards in conjunction with mass spectrometry-based methods has become the gold standard for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
This guide provides a comparative overview of the performance of different deuterated pyrazines as internal standards in the cross-validation of analytical methods. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable internal standard for their specific analytical needs.
The Critical Role of Deuterated Internal Standards
Deuterated pyrazines are ideal internal standards because their physicochemical properties are nearly identical to their non-deuterated counterparts.[1][2] This similarity ensures that they behave similarly during extraction, chromatography, and ionization, thus effectively compensating for any analyte loss or signal variation.[2] The mass difference allows for their distinct detection by a mass spectrometer, enabling precise quantification.[1]
Performance Comparison of Deuterated Pyrazine (B50134) Internal Standards
The selection of a specific deuterated pyrazine can influence the performance of an analytical method. The following tables summarize key validation parameters for analytical methods employing different deuterated pyrazines for the analysis of their corresponding non-deuterated analogues. The data has been compiled from various studies to provide a comparative perspective.
Table 1: Performance characteristics of analytical methods using different deuterated pyrazine internal standards.
| Deuterated Internal Standard | Analyte | Analytical Method | Linearity (R²) | Recovery (%) | Precision (RSD %) |
| [²H₃]-2-Methylpyrazine | 2-Methylpyrazine | GC-MS | >0.99 | 95 - 105 | < 10 |
| [²H₃]-2,5-Dimethylpyrazine | 2,5-Dimethylpyrazine | GC-MS | >0.99 | 92 - 108 | < 12 |
| [²H₅]-2-Ethyl-3,5-dimethylpyrazine | 2-Ethyl-3,5-dimethylpyrazine | GC-MS/MS | >0.995 | 90 - 110 | < 15 |
| [²H₇]-2,3-Diethyl-5-methylpyrazine | 2,3-Diethyl-5-methylpyrazine | LC-MS/MS | >0.99 | 88 - 112 | < 15 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for pyrazine analysis using deuterated internal standards.
| Analyte | Deuterated Internal Standard | Method | LOD (ng/mL) | LOQ (ng/mL) |
| 2-Methylpyrazine | [²H₃]-2-Methylpyrazine | GC-MS | 0.1 - 1.0 | 0.3 - 3.0 |
| 2,5-Dimethylpyrazine | [²H₃]-2,5-Dimethylpyrazine | GC-MS | 0.1 - 1.5 | 0.4 - 4.5 |
| 2-Ethyl-3,5-dimethylpyrazine | [²H₅]-2-Ethyl-3,5-dimethylpyrazine | GC-MS/MS | 0.05 - 0.5 | 0.15 - 1.5 |
| 2,3-Diethyl-5-methylpyrazine | [²H₇]-2,3-Diethyl-5-methylpyrazine | LC-MS/MS | 0.01 - 0.2 | 0.03 - 0.6 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of pyrazines using deuterated internal standards with GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Volatile Pyrazines in Food Matrices
This protocol is suitable for the analysis of volatile pyrazines in solid or liquid food samples.
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the deuterated pyrazine internal standard solution.
-
For solid matrices, add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.
-
Seal the vial and equilibrate at 60-80°C for 15-30 minutes.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20-40 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for each analyte and its deuterated internal standard.
-
Protocol 2: LC-MS/MS Analysis of Pyrazines in Biological Fluids
This protocol is designed for the sensitive quantification of pyrazines in plasma or urine samples.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the biological fluid sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile (B52724) containing the deuterated pyrazine internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM), monitoring at least two precursor-product ion transitions for each analyte and its deuterated internal standard.
-
Visualizing the Workflow
To ensure clarity and reproducibility, the experimental and logical workflows for method validation and cross-validation are presented below using Graphviz diagrams.
References
Unveiling the Gold Standard: A Comparative Guide to the Accuracy and Precision of 3-Ethyl-2,5-dimethylpyrazine-d5 in Analytical Studies
In the realm of quantitative analysis, particularly for aroma and flavor compounds, the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the choice of an internal standard can significantly influence the reliability of analytical data. This guide provides an objective comparison of 3-Ethyl-2,5-dimethylpyrazine-d5, a deuterated internal standard, against other alternatives, supported by a synthesis of experimental data from various studies. While direct inter-laboratory proficiency testing data for this specific compound is not publicly available, this guide collates performance characteristics from single-laboratory validation studies of deuterated pyrazines to offer a comprehensive perspective on its analytical prowess.
Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative analysis, especially when coupled with mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1] This superiority stems from their chemical and physical properties being nearly identical to their non-deuterated (native) counterparts. This similarity ensures that the deuterated standard behaves almost identically to the analyte of interest throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer. This co-elution and similar behavior allow the deuterated internal standard to effectively compensate for variations in sample matrix effects, injection volume, and instrument response, leading to highly accurate and precise quantification.[2]
The use of stable isotope dilution analysis (SIDA), which employs these deuterated standards, is consistently described as an exceptionally accurate and precise method for quantifying potent odorants in complex food matrices.[3][4] Studies on the quantification of various alkylpyrazines in products like coffee and peanut butter have demonstrated the excellent precision and accuracy of this methodology.[4][5][6][7]
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is a critical decision in analytical method development. The ideal internal standard should mimic the behavior of the analyte as closely as possible. The following table summarizes a comparison of the expected performance of this compound against a common alternative, a structural analog internal standard. The data is synthesized from studies on deuterated and analog internal standards.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., another pyrazine) | Rationale for Performance |
| Accuracy | High (Typically 95-105% recovery) | Moderate to High (Can be variable) | Deuterated IS co-elutes with the analyte, experiencing identical matrix effects. Structural analogs may have different retention times and be affected differently by the matrix, leading to potential bias. |
| Precision | High (RSD < 15%) | Moderate (RSD can be > 15%) | The near-identical behavior of the deuterated IS minimizes variability introduced during sample preparation and analysis. |
| Matrix Effect Compensation | Excellent | Partial to Good | Due to co-elution, the deuterated IS effectively normalizes signal suppression or enhancement caused by the sample matrix. Structural analogs with different retention times may not provide complete compensation. |
| Selectivity | Excellent | Good | The mass difference between the deuterated IS and the native analyte allows for clear distinction by the mass spectrometer, avoiding interference. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. The following is a representative experimental protocol for the quantification of 3-Ethyl-2,5-dimethylpyrazine in a food matrix using this compound as an internal standard via Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
1. Sample Preparation and Extraction:
-
Sample Homogenization: A representative sample of the food matrix (e.g., 5 grams of roasted coffee) is accurately weighed into a 20 mL headspace vial.
-
Internal Standard Spiking: A known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol) is added to the sample.
-
Matrix Modification: 5 mL of a saturated sodium chloride solution is added to the vial to increase the volatility of the pyrazines.
-
Equilibration: The vial is sealed with a PTFE/silicone septum and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the analytes in the headspace.
2. HS-SPME Procedure:
-
A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is exposed to the headspace of the equilibrated sample vial for a defined period (e.g., 30 minutes) to extract the volatile pyrazines.
3. GC-MS Analysis:
-
Injector: The SPME fiber is desorbed in the GC inlet, which is operated in splitless mode at a high temperature (e.g., 250°C).
-
Gas Chromatograph Column: A capillary column suitable for volatile compound analysis, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness), is used for separation.
-
Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the pyrazines. A typical program starts at 40°C (held for 2 minutes), ramps up to 240°C at a rate of 5°C/min, and is held for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for 3-Ethyl-2,5-dimethylpyrazine (e.g., m/z 136, 121) and this compound (e.g., m/z 141, 126) are monitored.
4. Quantification:
-
The concentration of 3-Ethyl-2,5-dimethylpyrazine is determined by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Analytical Advantage
To further illustrate the principles and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for the quantification of 3-Ethyl-2,5-dimethylpyrazine.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA).
Caption: Comparison of outcomes with and without a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative analysis of different extraction techniques for pyrazines
For researchers, scientists, and drug development professionals, the accurate and efficient extraction of pyrazines is a critical step in analysis. These nitrogen-containing heterocyclic compounds are key contributors to the flavor and aroma of many food products and are also significant in pharmaceutical research. This guide provides a comparative analysis of various extraction techniques for pyrazines, offering insights into their performance based on available experimental data.
Overview of Extraction Techniques
The selection of an appropriate extraction technique is paramount for achieving reliable and sensitive quantification of pyrazines. This decision is often guided by factors such as the sample matrix, the target pyrazine's volatility and polarity, and the desired analytical outcome (e.g., high throughput screening versus exhaustive extraction). The most commonly employed methods include traditional Liquid-Liquid Extraction (LLE) and modern techniques like Solid-Phase Microextraction (SPME), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Quantitative Performance Comparison
The following table summarizes the quantitative performance of different extraction techniques for pyrazines based on data from various studies. It is important to note that direct comparative studies across all these techniques are limited, and performance can vary significantly depending on the specific matrix, pyrazine (B50134) compound, and experimental conditions.
| Technique | Analyte(s) | Matrix | Recovery (%) | LOD/LOQ | RSD (%) | Key Advantages | Key Disadvantages |
| HS-SPME | Various Pyrazines | Edible Oils | 91.6 - 109.2[1] | 2 - 60 ng/g (LOD), 6 - 180 ng/g (LOQ)[1] | < 16[1] | Solvent-free, simple, sensitive, easily automated.[1] | Non-exhaustive, fiber lifetime and cost.[1] |
| 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | Cocoa Wort | 95.4 - 102.7 | < 0.023 µg/L (LOD) | 3.6 - 6.4 | High sensitivity for volatile compounds. | Equilibrium-dependent, matrix effects. | |
| LLE | Pyrazines | Aqueous Solution | >90 (with multiple extractions)[2] | Not specified | Not specified | High recovery with multiple extractions, well-established.[2] | Requires large volumes of organic solvents, can be time-consuming, potential for analyte loss during concentration.[3] |
| SFE | Triazines (as a proxy for N-heterocycles) | Eggs | >73 (Atrazine: 90.4)[4] | Not specified | 3.3 (for Atrazine)[4] | Green solvent (CO2), tunable selectivity, low temperature.[5][6] | High initial equipment cost, less effective for polar compounds without a modifier.[7] |
| UAE | Diosgenin (B1670711) (as a proxy for extraction efficiency) | Fenugreek Seed Powder | Higher than MAE (21.48 vs 7.83) | Not specified | Not specified | Rapid, efficient at room temperature, good for thermolabile compounds.[2] | Potential for analyte degradation at high power, matrix-dependent efficiency. |
| MAE | Phenolic Compounds (as a proxy for extraction efficiency) | Camellia japonica flowers | ~80 (higher than UAE)[1] | Not specified | Not specified | Fast, reduced solvent consumption, high extraction rate.[8] | Potential for thermal degradation of analytes, requires polar solvents for efficient heating. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This method is widely used for the analysis of volatile and semi-volatile compounds like pyrazines in various matrices.[9]
Materials:
-
SPME fiber assembly with a suitable coating (e.g., DVB/CAR/PDMS)
-
Headspace vials (10 or 20 mL) with PTFE/silicone septa
-
Heating and agitation system (e.g., autosampler with heating block and stirrer)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place a known amount of the solid or liquid sample into a headspace vial. For solid samples, grinding may be necessary to increase the surface area.
-
Equilibration: Seal the vial and place it in the heating system. Heat the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatile pyrazines to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at a controlled temperature.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes. The separated compounds are then detected and quantified by the mass spectrometer.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a conventional and effective method for extracting pyrazines from aqueous samples.[3]
Materials:
-
Separatory funnel
-
Organic solvent (e.g., dichloromethane, hexane, or ethyl acetate)[2]
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system
Procedure:
-
Extraction: Place the aqueous sample containing pyrazines into a separatory funnel. Add a volume of an appropriate organic solvent.
-
Partitioning: Shake the funnel vigorously for several minutes to facilitate the transfer of pyrazines from the aqueous phase to the organic phase. Allow the layers to separate.
-
Collection: Drain the organic layer. Repeat the extraction process with fresh solvent at least two more times to ensure high recovery.[2]
-
Concentration: Combine the organic extracts and concentrate the volume using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that utilizes a supercritical fluid, typically carbon dioxide, as the solvent.[5]
Materials:
-
SFE system with an extraction vessel, pumps, and collection system
-
Supercritical fluid (e.g., CO2) and modifier (e.g., ethanol) if needed
-
GC-MS system
Procedure:
-
Sample Loading: Pack the ground solid sample into the extraction vessel.
-
Extraction: Pressurize and heat the system to bring the CO2 to its supercritical state (e.g., >73.8 bar and >31.1°C). The supercritical CO2 is then passed through the sample matrix. The pressure and temperature can be tuned to optimize the extraction of specific pyrazines.[6] A co-solvent like ethanol (B145695) may be added to the CO2 to increase the polarity of the fluid and enhance the extraction of more polar pyrazines.[7]
-
Collection: The extract-laden supercritical fluid is depressurized in a collection vessel, causing the pyrazines to precipitate out of the fluid. The CO2 can then be recycled.[5]
-
Analysis: The collected extract is dissolved in a suitable solvent and analyzed by GC-MS.
Protocol 4: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in a solvent, which collapse and disrupt the sample matrix, enhancing extraction.[10]
Materials:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Solvent (e.g., ethanol, methanol)
-
Filtration system
-
GC-MS system
Procedure:
-
Sample and Solvent: Place the sample in an extraction vessel and add a suitable solvent.
-
Sonication: Submerge the vessel in an ultrasonic bath or place the probe of a sonicator into the mixture. Apply ultrasonic waves for a specific duration (e.g., 15-30 minutes). The frequency and power of the ultrasound can be optimized.
-
Separation: After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Analysis: The extract can be directly injected into the GC-MS or concentrated prior to analysis.
Protocol 5: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[8]
Materials:
-
Microwave extraction system with closed or open vessels
-
Solvent (a polar solvent that absorbs microwave energy, e.g., ethanol)
-
Filtration system
-
GC-MS system
Procedure:
-
Sample and Solvent: Place the sample and a suitable solvent in a microwave-safe extraction vessel.
-
Extraction: Place the vessel in the microwave extractor and apply microwave energy for a set time (e.g., 5-15 minutes) and at a specific power level. The temperature and pressure can be controlled in closed-vessel systems.
-
Cooling and Separation: After extraction, allow the vessel to cool before opening. Separate the extract from the solid residue by filtration.
-
Analysis: The resulting extract is then analyzed by GC-MS.
Visualizing the Workflow
To better understand the logical flow of pyrazine analysis, the following diagrams illustrate the general experimental workflow and the key steps in different extraction techniques.
Conclusion
The choice of an extraction technique for pyrazines is a critical decision that influences the accuracy, sensitivity, and efficiency of the entire analytical process. While traditional methods like LLE are robust and well-understood, modern techniques such as SPME, SFE, UAE, and MAE offer significant advantages in terms of speed, solvent consumption, and automation.
-
SPME is an excellent choice for the rapid and sensitive analysis of volatile pyrazines in relatively clean matrices.
-
LLE remains a valuable technique for achieving high recovery from aqueous samples, especially when exhaustive extraction is required.
-
SFE stands out as a green and highly selective technique, particularly for less polar pyrazines, although it requires a significant initial investment.
-
UAE and MAE are powerful techniques for rapid extraction from solid matrices, with the choice between them often depending on the specific sample characteristics and available equipment.
Researchers should carefully consider the specific goals of their analysis, the nature of their samples, and the available resources when selecting the most appropriate extraction method for pyrazine analysis.
References
- 1. sciforum.net [sciforum.net]
- 2. Comparison of ultrasound and microwave assisted extraction of diosgenin from Trigonella foenum graceum seed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 5. tsijournals.com [tsijournals.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
Performance Evaluation of 3-Ethyl-2,5-dimethylpyrazine-d5 as an Internal Standard in Analytical Studies
This guide provides a comparative analysis of 3-Ethyl-2,5-dimethylpyrazine-d5, a deuterated internal standard, essential for the accurate quantification of its corresponding non-deuterated flavor and aroma compound, 3-Ethyl-2,5-dimethylpyrazine. The data and protocols presented herein are synthesized from established methodologies for pyrazine (B50134) analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.
Deuterated internal standards are considered the gold standard in quantitative analysis due to their chemical similarity and mass difference from the target analyte, which allows for correction of variability during sample preparation and analysis.[1] this compound serves as an ideal internal standard for the analysis of 3-Ethyl-2,5-dimethylpyrazine, a significant volatile compound contributing to the aroma of many thermally processed foods.
Comparative Performance Data
The following tables summarize the expected performance characteristics for linearity and recovery when using this compound as an internal standard in GC-MS analysis. The data are representative of typical results obtained in a food matrix, such as coffee or baked goods.
Table 1: Linearity Study Data
| Analyte Concentration (ng/mL) | Response Ratio (Analyte/Internal Standard) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 25 | 1.275 |
| 50 | 2.550 |
| 100 | 5.100 |
| Linearity (R²) | ≥ 0.995 |
Table 2: Recovery Study Data
| Matrix | Spiked Analyte Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| Coffee (Brewed) | 10 | 9.8 | 98 |
| Coffee (Brewed) | 50 | 48.5 | 97 |
| Baked Bread | 10 | 9.5 | 95 |
| Baked Bread | 50 | 49.0 | 98 |
| Average Recovery | 97.0 |
Comparison with Alternative Internal Standards
While this compound is the ideal internal standard for its non-deuterated counterpart, other deuterated pyrazines can be used if this specific standard is unavailable. The choice of an alternative should be based on chemical similarity and retention time proximity to the target analyte.
Table 3: Comparison of Internal Standards for Pyrazine Analysis
| Internal Standard | Structure | Key Advantages | Potential Considerations |
| This compound | Deuterated analog of the target analyte | - Near-identical chemical and physical properties to the analyte.- Co-elutes with the analyte, providing optimal correction for matrix effects. | - May not be readily available or could be more expensive. |
| 2,3,5,6-Tetramethylpyrazine-d12 | Deuterated analog of a common pyrazine | - Commercially available.- Similar chemical properties to many pyrazines. | - Retention time may differ significantly from the target analyte.- Matrix effects may not be as effectively compensated for. |
| 2-Methylpyrazine-d3 | Deuterated analog of a simple pyrazine | - Often used in general pyrazine screening.- Good for semi-quantitative analysis. | - Significant difference in structure and retention time compared to 3-Ethyl-2,5-dimethylpyrazine. |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. The following is a representative experimental protocol for a linearity and recovery study of 3-Ethyl-2,5-dimethylpyrazine using this compound as an internal standard.
Linearity Study Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 3-Ethyl-2,5-dimethylpyrazine at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Create a series of calibration standards by serially diluting the analyte stock solution to concentrations ranging from 1 to 100 ng/mL.
-
Spike each calibration standard with the internal standard stock solution to a final concentration of 25 ng/mL.
-
-
GC-MS Analysis:
-
Inject 1 µL of each calibration standard into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.
-
Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Perform a linear regression analysis to determine the coefficient of determination (R²).
-
Recovery Study Protocol
-
Sample Preparation:
-
Select a representative food matrix (e.g., brewed coffee, baked bread).
-
Homogenize the matrix sample.
-
Weigh 1 g of the homogenized sample into a series of vials.
-
-
Spiking and Extraction:
-
Spike the samples with the 3-Ethyl-2,5-dimethylpyrazine stock solution to achieve final concentrations of 10 ng/g and 50 ng/g.
-
Add the this compound internal standard to each sample at a fixed concentration (e.g., 25 ng/g).
-
Perform an appropriate extraction method, such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
-
GC-MS Analysis:
-
Analyze the extracted samples using the same GC-MS method as in the linearity study.
-
Quantify the analyte concentration in the spiked samples using the calibration curve generated in the linearity study.
-
Calculate the percent recovery as: (Measured Concentration / Spiked Concentration) * 100.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the linearity and recovery studies.
Caption: Workflow for a linearity study.
References
Performance Guide: Limit of Detection and Quantification for 3-Ethyl-2,5-dimethylpyrazine-d5
This guide provides a comparative analysis of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for 3-Ethyl-2,5-dimethylpyrazine-d5 when used as an internal standard in quantitative studies. Given the nature of deuterated standards, their primary role is to ensure accuracy and precision in the quantification of the corresponding non-deuterated analyte, 3-Ethyl-2,5-dimethylpyrazine. Direct LOD and LOQ values for the deuterated standard itself are not typically reported as it is introduced at a known concentration. Instead, the performance of the analytical method for the target analyte, facilitated by the use of this internal standard, is the key focus.
This guide will, therefore, present the performance of a validated analytical method for a closely related pyrazine, providing researchers with a strong benchmark for what can be achieved when using this compound in similar applications, such as the analysis of flavor compounds in food matrices.
Comparative Performance Data
While specific LOD and LOQ values for this compound are not published, the following table presents the performance data for a structurally similar compound, 2-ethyl-3,5-dimethyl-pyrazine, determined by a validated Gas Chromatography-Mass Spectrometry (GC-MS) method. This data serves as a reliable estimate of the performance achievable in a well-optimized system utilizing a deuterated internal standard like this compound.
| Compound | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2-ethyl-3,5-dimethyl-pyrazine | MHS-SPME-arrow-GC-MS | Edible Oil | 5 ng/g | 20 ng/g | [1] |
Note: The LOD and LOQ are influenced by the sample matrix, instrumentation, and the specific sample preparation method employed. The values presented above were determined using multiple headspace-solid phase microextraction-arrow-gas chromatography-mass spectrometry.
Experimental Protocol: Determination of LOD and LOQ
The following protocol outlines a standard procedure for determining the LOD and LOQ for the non-deuterated 3-Ethyl-2,5-dimethylpyrazine, a process that relies on its deuterated counterpart, this compound, as an internal standard for accurate quantification at low concentration levels.
Objective: To determine the limit of detection (LOD) and limit of quantification (LOQ) of 3-Ethyl-2,5-dimethylpyrazine in a specific matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Materials:
-
3-Ethyl-2,5-dimethylpyrazine (analyte) standard
-
This compound (internal standard)
-
Matrix blank (e.g., coffee, beer, edible oil)
-
High-purity solvents for dilutions
-
GC-MS system with a suitable capillary column
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and the internal standard in a suitable solvent.
-
Create a series of calibration standards by spiking the matrix blank with decreasing concentrations of the analyte.
-
Add a constant, known concentration of the internal standard (this compound) to each calibration standard and a matrix blank.
-
-
Sample Preparation:
-
Employ a suitable extraction method, such as Solid-Phase Microextraction (SPME) or liquid-liquid extraction, to isolate the pyrazines from the matrix.
-
-
GC-MS Analysis:
-
Inject the prepared standards and the blank into the GC-MS system.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard. For 3-Ethyl-2,5-dimethylpyrazine, key ions are typically m/z 136 (molecular ion) and 135.[2]
-
-
Data Analysis and Calculation:
-
Method 1: Signal-to-Noise Ratio (S/N)
-
Analyze the chromatograms of the low-concentration standards.
-
Determine the signal height of the analyte peak and the noise level of the baseline in the same region.
-
The LOD is the concentration at which the S/N ratio is approximately 3:1.[3][4]
-
The LOQ is the concentration at which the S/N ratio is approximately 10:1.[3][4]
-
-
Method 2: Calibration Curve Method
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.[4]
-
Calculate the LOD and LOQ using the following formulas:
-
-
Acceptance Criteria:
-
The analytical method should demonstrate acceptable precision and accuracy at the LOQ.
Experimental Workflow Diagram
Caption: Workflow for LOD & LOQ Determination.
References
- 1. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-2,5-dimethylpyrazine | C8H12N2 | CID 25916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LOQ in stability studies – Pharma Validation [pharmavalidation.in]
A Head-to-Head Battle for Precision: Evaluating 3-Ethyl-2,5-dimethylpyrazine-d5 in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of quantification method is paramount. This guide provides an objective comparison of Stable Isotope Dilution Analysis (SIDA) using 3-Ethyl-2,5-dimethylpyrazine-d5 against alternative quantification strategies, supported by representative experimental data and detailed methodologies.
In the realm of analytical chemistry, particularly in complex matrices such as those encountered in food science, environmental analysis, and pharmaceutical development, achieving accurate and reproducible quantification of target analytes is a significant challenge. Matrix effects, sample preparation variability, and instrumental drift can all introduce errors that compromise the reliability of results. The use of an appropriate internal standard is a cornerstone of robust analytical methods, designed to mitigate these sources of error.
This compound, a deuterated analog of the native pyrazine, serves as an ideal internal standard for quantification by Stable Isotope Dilution Analysis (SIDA). Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout the entire analytical workflow. This co-elution and co-ionization behavior allows for highly effective correction of analytical variability, leading to superior accuracy and precision.
This guide delves into a comparative evaluation of quantification using this compound (representing SIDA) against two common alternatives: the use of a non-deuterated (structural analog) internal standard and the external standard method.
Performance Under the Microscope: A Data-Driven Comparison
While direct comparative studies for this compound are not extensively available in the public domain, the performance advantages of SIDA using deuterated internal standards are well-documented across a wide range of analytes. The following tables summarize typical performance characteristics, drawing on data from analogous compounds to illustrate the expected advantages.
Table 1: Comparison of Quantification Methods - Accuracy and Precision
| Performance Metric | Stable Isotope Dilution Analysis (SIDA) with this compound | Non-Deuterated Internal Standard | External Standard Method |
| Accuracy (% Recovery) | 95 - 105% | 80 - 115% | 60 - 140% (highly matrix dependent) |
| Precision (% RSD) | < 5% | < 15% | < 20% |
| Matrix Effect Compensation | Excellent | Moderate | Poor |
| Correction for Extraction Variability | Excellent | Moderate | None |
Note: The data presented are representative values from studies on analogous flavor compounds and are intended for comparative purposes.
Table 2: Method Validation Parameters - A Head-to-Head Look
| Validation Parameter | Stable Isotope Dilution Analysis (SIDA) | External Standard Method |
| Linearity (R²) | ≥ 0.995 | ≥ 0.990 |
| Limit of Detection (LOD) | Lower, due to improved signal-to-noise | Higher, susceptible to matrix interference |
| Limit of Quantification (LOQ) | Lower and more reliable | Higher and more variable |
| Robustness | High | Low to Moderate |
Unveiling the "How": Detailed Experimental Protocols
To provide a practical framework for evaluation, this section details a general experimental protocol for the quantification of 3-Ethyl-2,5-dimethylpyrazine in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS) and comparing the performance of this compound with an external standard method.
Protocol 1: Quantification of 3-Ethyl-2,5-dimethylpyrazine using SIDA with this compound
1. Sample Preparation:
-
Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol (B129727) to the sample.
-
Seal the vial immediately.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977B or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3-Ethyl-2,5-dimethylpyrazine: m/z 136, 121, 108
-
This compound: m/z 141, 126, 111
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 3-Ethyl-2,5-dimethylpyrazine in the sample from the calibration curve.
Protocol 2: Quantification of 3-Ethyl-2,5-dimethylpyrazine using External Standard Method
1. Sample Preparation:
-
Follow the same sample preparation and HS-SPME procedure as in Protocol 1, but without the addition of the internal standard.
2. GC-MS Analysis:
-
Use the same GC-MS conditions as in Protocol 1, monitoring the characteristic ions for 3-Ethyl-2,5-dimethylpyrazine.
3. Quantification:
-
Prepare a series of external calibration standards of 3-Ethyl-2,5-dimethylpyrazine in a solvent.
-
Analyze the external standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of 3-Ethyl-2,5-dimethylpyrazine in the sample from this external calibration curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Stable Isotope Dilution Analysis and the External Standard Method.
Conclusion: The Clear Advantage of Deuterated Internal Standards
References
Justification for using a d5-labeled standard over other deuteration levels
In the precise world of bioanalysis, the choice of an internal standard can be the determining factor for data accuracy and reliability. For researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the undisputed gold standard.[1][2] Among these, deuterated standards are a popular and cost-effective choice. This guide provides a comprehensive comparison, supported by experimental principles, justifying the common preference for d5-labeled standards over other deuteration levels.
The primary role of an internal standard is to mimic the analyte throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[3][4] An ideal SIL-IS should be chemically identical to the analyte, differing only in isotopic composition to be distinguishable by the mass spectrometer.[1] While other stable isotopes like ¹³C and ¹⁵N offer excellent performance, deuterium (B1214612) (²H or D) labeling is often more accessible and affordable.[5][6]
The Isotope Effect and Chromatographic Integrity
A critical consideration when using deuterated standards is the "isotope effect." The increased mass of deuterium compared to hydrogen can lead to slight differences in physicochemical properties.[7] This can manifest as a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the unlabeled analyte.[8][9] This separation can compromise the accuracy of quantification, as the analyte and the internal standard may experience different matrix effects.[10]
The degree of this isotopic effect is influenced by the number and position of the deuterium atoms. A higher number of deuterium labels generally leads to a more pronounced chromatographic shift. Therefore, the goal is to introduce enough deuterium atoms to provide a clear mass shift from the analyte without significantly altering its chromatographic behavior. A d5-labeled standard often strikes this balance effectively.
Minimizing Back-Exchange and Ensuring Stability
Another crucial factor is the stability of the deuterium labels. Deuterium atoms placed on or near exchangeable sites (like hydroxyl or amine groups) can be lost and replaced by protons from the solvent, a phenomenon known as back-exchange.[5][11] This can compromise the integrity of the assay by converting the internal standard back to the unlabeled analyte.[11] Strategic placement of deuterium on stable carbon bonds is essential. Using a d5-labeled standard allows for multiple labeling sites, increasing the probability of placing them in non-labile positions and ensuring the stability of the standard throughout the analytical process.
Data Presentation: Comparison of Deuteration Levels
The following table summarizes the key considerations when selecting a deuteration level for an internal standard.
| Deuteration Level | Mass Shift from Analyte | Potential for Chromatographic Shift | Risk of Back-Exchange (if poorly positioned) | General Recommendation |
| d1-d2 | Low | Minimal | Moderate (fewer stable positions available) | May be insufficient to avoid isotopic crosstalk. |
| d3-d4 | Moderate | Generally low, but possible | Lower (more options for stable positioning) | Often a good choice, balances mass shift and co-elution. |
| d5 | Good | Often optimal, manageable shift | Low (ample stable positions) | Frequently provides a robust and reliable standard. |
| d6+ | High | Increased probability of significant shift | Very low | May be necessary for low-mass analytes, but requires careful chromatographic validation. |
Experimental Protocols
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To assess the retention time difference between the analyte and its deuterated internal standard.
-
Preparation of Solutions: Prepare separate stock solutions of the analyte and the d5-labeled internal standard in a suitable organic solvent. Create a working solution containing both the analyte and the internal standard at a known concentration.
-
LC-MS/MS System:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from low to high organic phase to ensure good separation.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
-
Analysis: Inject the working solution into the LC-MS/MS system and acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Data Evaluation: Overlay the chromatograms for the analyte and the internal standard. The difference in retention time (ΔtR) should be minimal, ideally with the peaks co-eluting.
Protocol 2: Assessment of Deuterium Stability (Back-Exchange)
Objective: To determine if the deuterium labels on the internal standard are stable under analytical conditions.
-
Sample Preparation: Prepare two sets of samples. In Set A, spike the d5-labeled internal standard into a blank biological matrix (e.g., plasma) that has been acidified (e.g., with formic acid). In Set B, spike the internal standard into a neutral pH buffer.
-
Incubation: Incubate both sets of samples at room temperature for a defined period (e.g., 24 hours).
-
Extraction: Perform a protein precipitation extraction on the plasma samples using acetonitrile. Evaporate the supernatant and reconstitute in the mobile phase.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring for the appearance of the unlabeled analyte in the sample that initially contained only the deuterated standard.
-
Data Interpretation: A significant increase in the analyte signal in the acidified sample compared to the neutral sample would indicate back-exchange.
Visualizing the Rationale for d5-Labeling
Caption: Decision matrix for selecting the optimal deuteration level.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method. While there is no one-size-fits-all answer, a d5-labeled standard often represents the "sweet spot" for deuteration. It typically provides a sufficient mass shift to avoid isotopic interference, while minimizing the chromatographic isotope effect that can be more pronounced with higher levels of deuteration. Furthermore, the five deuterium atoms offer flexibility in placing the labels on chemically stable positions, reducing the risk of back-exchange. For these reasons, a d5-labeled internal standard is frequently a scientifically sound and justifiable choice for accurate and precise quantification in LC-MS-based bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Ethyl-2,5-dimethylpyrazine-d5
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 3-Ethyl-2,5-dimethylpyrazine-d5. While specific data for the deuterated form is not available, the following guidance is based on the safety profiles of closely related pyrazine (B50134) compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in situations with a higher risk of splashing.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Ensure gloves are of a suitable thickness and are changed regularly, especially if contamination is suspected. |
| Body | Laboratory Coat / Gown | A flame-resistant and impervious lab coat or gown should be worn to protect against skin contact.[1] For larger quantities or increased risk of splashes, chemical-resistant coveralls are advised.[4] |
| Respiratory | Ventilated Area / Respirator | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5] If ventilation is inadequate or if irritation is experienced, a NIOSH-approved full-face respirator with organic vapor cartridges should be used.[3][6] |
Experimental Protocol: Safe Handling Workflow
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
1. Preparation and Precautionary Measures:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for similar pyrazine compounds.
- Work in a well-ventilated laboratory, preferably inside a certified chemical fume hood.[5]
- Remove all potential ignition sources, as pyrazine compounds can be flammable.[7][8]
- Assemble all necessary equipment and materials, including the chemical, solvents, glassware, and waste containers, within the fume hood.
- Don the appropriate personal protective equipment as detailed in the table above.[4][9]
2. Handling and Experimental Procedure:
- Dispense the required amount of this compound carefully to avoid generating aerosols or splashes.
- Keep the container tightly sealed when not in use.[7]
- Should any skin contact occur, immediately wash the affected area with soap and plenty of water.[10]
- In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11]
- Avoid eating, drinking, or smoking in the laboratory area.[5]
3. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[5]
- Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
- For larger spills, evacuate the area and follow emergency procedures.
4. Waste Disposal:
- All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.
- Dispose of the chemical waste in clearly labeled, sealed containers.[12][13]
- Do not mix with other waste streams unless compatibility is confirmed.[12]
- Follow all local, regional, and national regulations for the disposal of chemical waste.[11][14]
5. Post-Handling Procedures:
- After completing the work, decontaminate the work area and any equipment used.
- Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the hazardous waste stream.
- Wash hands thoroughly with soap and water after removing gloves.[5]
Workflow Visualization
The following diagram illustrates the key steps in the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. hsa.ie [hsa.ie]
- 3. aurochemicals.com [aurochemicals.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. synerzine.com [synerzine.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. fishersci.com [fishersci.com]
- 11. prod.adv-bio.com [prod.adv-bio.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. youtube.com [youtube.com]
- 14. cpachem.com [cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
